Chemical structure properties of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine
This technical guide provides an in-depth analysis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine , a specialized diaryl ether intermediate critical in the synthesis of Type II kinase inhibitors and other pharmacological a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine , a specialized diaryl ether intermediate critical in the synthesis of Type II kinase inhibitors and other pharmacological agents.[1][2]
3-(4-Chloro-3-methyl-phenoxy)-phenylamine is a "privileged structure" in medicinal chemistry, characterized by two phenyl rings linked via an ether bridge.[1][2] Its significance lies in its dual functionality:
The 3-Aminophenyl Moiety: Serves as a versatile "warhead" attachment point, typically reacting with isocyanates or carboxylic acids to form urea or amide linkers (common in drugs like Sorafenib or Regorafenib).[1][2]
The 4-Chloro-3-methyl-phenoxy Tail: Acts as a hydrophobic anchor, designed to occupy the deep hydrophobic pocket (allosteric site) of protein kinases, providing selectivity and potency.[1][2]
Unlike its para-amino isomer (used in Sorafenib), the meta-amino substitution offers a distinct vector for substituent growth, often used to tune solubility or access different regions of the ATP-binding cleft.[1][2]
Physicochemical Profiling
The molecule exhibits properties typical of lipophilic anilines.[1][2] The presence of the chlorine and methyl groups significantly increases the partition coefficient (LogP) relative to the unsubstituted diphenyl ether, enhancing membrane permeability but reducing aqueous solubility.[2]
Table 1: Core Physicochemical Properties
Property
Value (Experimental/Predicted)
Structural Implication
Molecular Weight
233.69 g/mol
Fragment-based drug design compliant (<300 Da).[1][2]
LogP (Octanol/Water)
~3.8 - 4.2 (Predicted)
High lipophilicity; requires formulation strategies (e.g., salts) for bioavailability.[2]
Topological PSA
35.25
Excellent passive membrane permeability (Rule of 5 compliant).[1][2]
pKa (Conjugate Acid)
~3.8 - 4.2
The aniline nitrogen is weakly basic, protonating only at low pH.[1][2]
H-Bond Donors/Acceptors
1 Donor / 2 Acceptors
The ether oxygen is a weak acceptor; the amine is the primary interaction site.[1][2]
Rotatable Bonds
2
The ether linkage allows a "butterfly" conformation, crucial for induced-fit binding.[1][2]
Synthetic Pathways & Process Chemistry[2][3][4]
The synthesis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine is most efficiently achieved through a convergent route involving Nucleophilic Aromatic Substitution (
) followed by nitro-reduction.[1][2] This pathway avoids the use of unstable diazonium intermediates often associated with alternative routes.[1][2]
Retrosynthetic Analysis
The strategic bond disconnection occurs at the ether oxygen.[1][2]
Fragment A (Nucleophile): 4-Chloro-3-methylphenol (p-Chlorocresol).[1][2][3]
Fragment B (Electrophile): 1-Fluoro-3-nitrobenzene (Activated by the electron-withdrawing nitro group).[1][2]
Solvent: DMF or DMSO (Polar aprotic is essential to solvate the cation and activate the phenoxide).[2]
Conditions: Heat to 80–100°C for 4–6 hours under
atmosphere.
Mechanism: The phenoxide anion attacks the carbon bearing the fluorine.[1][2] The Meisenheimer complex is stabilized by the meta-nitro group (though less effectively than para, the reaction proceeds due to the high nucleophilicity of the phenoxide).[1][2]
Workup: Quench with water, extract with Ethyl Acetate.[1][2] The product is 4-Chloro-3-methyl-1-(3-nitrophenoxy)benzene.[1][2]
Mechanism: Electron transfer from the metal surface reduces the nitro group (
) to the amine () via nitroso and hydroxylamine intermediates.[2]
Purification: Filtration through Celite (to remove Fe), concentration, and recrystallization from Ethanol/Hexane.[2]
Synthetic Workflow Diagram
Figure 1: Convergent synthetic route emphasizing the formation of the ether bridge followed by functional group interconversion.[2]
Reactivity Profile & Pharmacophore Mapping
Chemical Reactivity
The aniline nitrogen is the primary reactive center.[1][2]
Urea Formation: Reaction with isocyanates (R-N=C=O) yields diaryl ureas.[1][2] This is the most critical reaction for generating kinase inhibitors (e.g., mimicking the binding mode of Sorafenib).[2]
Acylation: Reaction with acid chlorides yields amides.[1][2]
Sandmeyer Reaction: The amine can be converted to a diazonium salt for further substitution (e.g., to -F, -CN, or -OH), although this is less common for this specific scaffold.[1]
Pharmacophore Logic (Kinase Binding)
In the context of Type II Kinase Inhibition (binding to the inactive "DFG-out" conformation):
The Amine/Urea: Forms hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase hinge region or the DFG motif.[2]
The Ether Bridge: Acts as a flexible hinge, allowing the molecule to adopt a twisted conformation that fits through the "gatekeeper" channel.[1][2]
The Hydrophobic Tail (Cl/Me): Occupies the allosteric hydrophobic pocket created by the movement of the activation loop.[1][2] The Chlorine atom often provides a specific halogen bond or fills a lipophilic cavity.[1][2]
Figure 2: Pharmacophore mapping of the molecule within a theoretical kinase binding site.
Analytical Characterization
To validate the synthesis of this compound, the following spectral signatures are diagnostic:
NMR (DMSO-, 400 MHz):
~2.30 ppm (s, 3H): Methyl group on the distal ring.[2]
ratio of 3:[2]1) visible in the molecular ion cluster.[1][2]
Safety and Handling
Toxicity: Like most anilines, this compound should be treated as potentially toxic if inhaled, swallowed, or absorbed through the skin.[2] It may induce methemoglobinemia.[1][2]
) at 2–8°C. Anilines are prone to oxidation (darkening) upon exposure to air and light.[2]
References
Bankston, D., et al. (2002).[1][2][4] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. (Describes the analogous chemistry for the para-isomer, Sorafenib). Retrieved from [Link]
PubChem. (n.d.).[1][2] Compound Summary: 4-Chloro-3-methylphenol (Precursor).[1][2] Retrieved from [Link][2]
Wilhelm, S. M., et al. (2004).[1][2][4] "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity."[1][2] Cancer Research.[1][2][4] (Establishes the biological relevance of the diaryl ether urea scaffold). Retrieved from [Link][2]
The Diaryl Ether Motif: A Privileged Scaffold for Kinase Inhibition, Featuring 3-(4-Chloro-3-methyl-phenoxy)-phenylamine
Introduction: The Enduring Appeal of the Diaryl Ether Scaffold in Kinase Inhibitor Design The diaryl ether (DE) linkage is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its pre...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Appeal of the Diaryl Ether Scaffold in Kinase Inhibitor Design
The diaryl ether (DE) linkage is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Its unique combination of properties—conformational flexibility, metabolic stability, and the ability to engage in key interactions within protein binding sites—has made it a favored structural element in the design of therapeutic agents targeting a diverse range of biological targets.[2] Notably, the diaryl ether motif has proven to be particularly fruitful in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4]
Protein kinases, as central regulators of cellular signaling, are implicated in numerous pathologies when dysregulated.[5] The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases has been a major focus of drug discovery efforts. The diaryl ether scaffold is a recurring feature in many successful kinase inhibitors, where it often serves as a central linker connecting key pharmacophoric elements that interact with different regions of the kinase active site.
This in-depth technical guide focuses on a specific embodiment of this privileged scaffold: 3-(4-chloro-3-methyl-phenoxy)-phenylamine . We will explore its potential as a versatile core for the development of novel kinase inhibitors, delving into its synthesis, potential kinase targets, and a comprehensive workflow for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.
The 3-(4-Chloro-3-methyl-phenoxy)-phenylamine Scaffold: A Strategic Design Element
The 3-(4-chloro-3-methyl-phenoxy)-phenylamine scaffold incorporates several key features that make it an attractive starting point for kinase inhibitor design:
The Diaryl Ether Linker: Provides a balance of rigidity and flexibility, allowing the two phenyl rings to adopt optimal orientations for binding within the kinase active site.
The 3-Aminophenyl Moiety: The amine group serves as a crucial hydrogen bond donor and/or acceptor, often interacting with the hinge region of the kinase, a conserved sequence that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many type I and type II kinase inhibitors.
The 4-Chloro-3-methylphenyl Group: This substituted ring is positioned to occupy a hydrophobic pocket adjacent to the ATP-binding site. The chloro and methyl substituents can be strategically varied to fine-tune potency, selectivity, and pharmacokinetic properties. This is a common strategy in kinase inhibitor design to exploit subtle differences in the hydrophobic pockets of different kinases.
The overall structure of 3-(4-chloro-3-methyl-phenoxy)-phenylamine bears a resemblance to the core of several successful kinase inhibitors, including the multi-kinase inhibitor sorafenib , which targets VEGFR, PDGFR, and Raf kinases.[3][6] While not identical, the underlying principle of a diaryl ether connecting a hinge-binding element to a hydrophobic pocket-occupying group is conserved. This suggests that the 3-(4-chloro-3-methyl-phenoxy)-phenylamine scaffold could be a valuable starting point for developing inhibitors against a range of kinases.
Synthetic Strategy: Building the Core Scaffold and its Analogs
The synthesis of the 3-(4-chloro-3-methyl-phenoxy)-phenylamine scaffold and its derivatives can be achieved through well-established synthetic methodologies. The key bond formation is the diaryl ether linkage, which is typically formed via a nucleophilic aromatic substitution reaction, most notably the Ullmann condensation or the more modern palladium-catalyzed Buchwald-Hartwig amination .[1][7][8]
A plausible synthetic workflow is outlined below:
Figure 1: General synthetic workflow for 3-(4-chloro-3-methyl-phenoxy)-phenylamine and its derivatives.
Detailed Protocol 1: Synthesis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine
Part A: Ullmann Condensation for Diaryl Ether Formation [7][8]
Materials: 3-Nitrophenol, 4-chloro-3-methyl-iodobenzene, copper(I) iodide (CuI), potassium carbonate (K2CO3), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure:
a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrophenol (1.0 eq), 4-chloro-3-methyl-iodobenzene (1.1 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
b. Add the solvent (DMF or DMSO) and heat the reaction mixture to 120-140 °C.
c. Monitor the reaction progress by thin-layer chromatography (TLC).
d. Upon completion, cool the reaction to room temperature and pour it into water.
e. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
g. Purify the crude product by column chromatography on silica gel to afford 3-(4-chloro-3-methyl-phenoxy)-nitrobenzene.
Part B: Reduction of the Nitro Group
Materials: 3-(4-Chloro-3-methyl-phenoxy)-nitrobenzene, iron powder (Fe), and hydrochloric acid (HCl) or alternatively, hydrogen gas (H2) and palladium on carbon (Pd/C).
Procedure (using Fe/HCl):
a. Suspend the nitro compound in a mixture of ethanol and water.
b. Add iron powder and a catalytic amount of hydrochloric acid.
c. Heat the mixture to reflux and monitor the reaction by TLC.
d. Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.
e. Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract with an organic solvent.
f. Dry the organic layer and concentrate to yield 3-(4-chloro-3-methyl-phenoxy)-phenylamine.
This core scaffold can then be further functionalized, for example, by acylation of the amine to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
Evaluating the Kinase Inhibitory Potential: A Step-by-Step Workflow
Once a library of compounds based on the 3-(4-chloro-3-methyl-phenoxy)-phenylamine scaffold is synthesized, a systematic evaluation of their kinase inhibitory activity is crucial. This typically involves a tiered approach, starting with broad screening and progressing to more detailed mechanistic and cell-based studies.
Figure 2: A typical workflow for the evaluation of kinase inhibitors.
Phase 1: Biochemical Evaluation of Kinase Inhibition
The initial step is to assess the direct inhibitory activity of the synthesized compounds against a panel of purified kinases. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays like LanthaScreen™ and HTRF® are industry standards for high-throughput screening due to their sensitivity, robustness, and homogeneous format.[6]
This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.
Materials: Kinase of interest, LanthaScreen™ Eu-labeled antibody specific for the kinase tag, Alexa Fluor™ 647-labeled tracer, and test compounds.
Procedure (384-well plate format):
a. Prepare serial dilutions of the test compounds in the assay buffer.
b. In the assay plate, add the test compound solution.
c. Add a pre-mixed solution of the kinase and the Eu-labeled antibody.
d. Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
e. Incubate the plate at room temperature for 1 hour to reach equilibrium.
f. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
g. Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value.
This assay measures the phosphorylation of a biotinylated substrate by the kinase.
Materials: Kinase of interest, biotinylated substrate peptide, ATP, HTRF® KinEASE™ detection reagents (Europium cryptate-labeled anti-phospho-antibody and XL665-conjugated streptavidin).
Procedure (384-well plate format):
a. Prepare serial dilutions of the test compounds.
b. In the assay plate, add the test compound, kinase, and biotinylated substrate.
c. Initiate the kinase reaction by adding ATP.
d. Incubate at room temperature for a defined period (e.g., 30-60 minutes).
e. Stop the reaction and detect the phosphorylated product by adding the HTRF® detection reagents.
f. Incubate for 60 minutes at room temperature to allow for the detection complex to form.
g. Read the plate on an HTRF®-compatible reader.
h. Calculate the HTRF® ratio and determine the IC50 values.
Data Presentation: Summarizing Biochemical Data
The results from these assays should be tabulated for clear comparison of the inhibitory potencies of the synthesized analogs.
Compound ID
R1 Group
R2 Group
Target Kinase
IC50 (nM)
Scaffold
H
H
e.g., B-Raf
>10,000
Analog-1
CH3
H
e.g., B-Raf
500
Analog-2
F
H
e.g., B-Raf
250
...
...
...
...
...
Phase 2: Cellular Assays to Confirm Target Engagement and Functional Effects
Positive hits from the biochemical assays must be validated in a cellular context to assess their membrane permeability, target engagement in a more physiological environment, and their effect on downstream signaling and cell fate.
This technique is used to determine if the inhibitor blocks the phosphorylation of the target kinase or its downstream substrates in cells.
Cell Culture and Treatment:
a. Seed cells in culture plates and allow them to adhere.
b. Treat the cells with various concentrations of the test compound for a specified duration.
c. For many kinase pathways, stimulation with a growth factor (e.g., EGF for the EGFR pathway) may be necessary to induce phosphorylation.
Protein Extraction:
a. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
b. Quantify the protein concentration of the lysates.
SDS-PAGE and Western Blotting:
a. Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Block the membrane to prevent non-specific antibody binding.
d. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
e. As a loading control, also probe for the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
f. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
h. Quantify the band intensities to determine the extent of inhibition of phosphorylation.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Cell Seeding and Treatment:
a. Seed cells in a 96-well plate at a predetermined density.
b. After allowing the cells to attach, treat them with a serial dilution of the test compound.
c. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
d. Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
MTT/MTS Reagent Addition:
a. Add the MTT or MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the tetrazolium salt to a colored formazan product.
Solubilization and Absorbance Reading:
a. If using MTT, add a solubilization solution to dissolve the formazan crystals. MTS produces a soluble formazan, so this step is not needed.
b. Read the absorbance of the wells at the appropriate wavelength using a microplate reader.
Data Analysis:
a. Subtract the background absorbance and plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Potential Kinase Targets and Signaling Pathways
Given the structural similarities to known kinase inhibitors, compounds derived from the 3-(4-chloro-3-methyl-phenoxy)-phenylamine scaffold could potentially target several important kinase families.
Raf Kinases (e.g., B-Raf): The diaryl ether motif is a key feature of the B-Raf inhibitor sorafenib. The 3-aminophenoxy group could interact with the hinge region, while the substituted phenyl ring occupies the hydrophobic pocket. Inhibition of the Raf-MEK-ERK pathway is a clinically validated strategy in melanoma and other cancers.[9][10]
VEGF Receptors (e.g., VEGFR2): Many VEGFR inhibitors also incorporate a diaryl ether or similar bi-aryl structure.[11][12] By inhibiting VEGFR2, these compounds can block angiogenesis, a critical process for tumor growth and metastasis.
Janus Kinases (JAKs): A known JAK1 inhibitor possesses a 3-((4-chloro-3-methoxyphenyl)amino) moiety, which is structurally very similar to our scaffold of interest.[13][14] JAK inhibitors are effective in treating inflammatory diseases and certain cancers.
Below is a simplified representation of the Raf-MEK-ERK signaling pathway, a potential target for inhibitors based on the 3-(4-chloro-3-methyl-phenoxy)-phenylamine scaffold.
Figure 3: Simplified Raf-MEK-ERK signaling pathway and the potential point of intervention for a Raf inhibitor.
Conclusion and Future Directions
The 3-(4-chloro-3-methyl-phenoxy)-phenylamine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its inherent drug-like properties, coupled with the potential for facile chemical modification, make it an attractive candidate for scaffold hopping and lead optimization campaigns.[15] The synthetic and screening workflows detailed in this guide provide a robust framework for the systematic evaluation of compound libraries based on this core structure.
Future efforts should focus on synthesizing a diverse library of analogs with variations in the substituents on both phenyl rings to establish a comprehensive structure-activity relationship. Kinome-wide profiling of the most potent hits will be essential to understand their selectivity profile and to identify potential off-target effects early in the discovery process.[16][17] Ultimately, the goal is to identify lead compounds with a desirable balance of potency, selectivity, and drug-like properties that can be advanced into preclinical and clinical development. The journey from a promising scaffold to a clinically effective drug is long and challenging, but the principles and protocols outlined in this guide provide a solid foundation for embarking on this endeavor.
References
Cisbio. HTRF® KinEASE™ Assay. Retrieved from [Link]
Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109.
Sun, D., Li, X., & Zhang, Y. (2019). Scaffold hopping: a powerful strategy for drug discovery. RSC advances, 9(45), 26068-26084.
Zhang, L., Wang, T., Wang, L., Zhang, Y., Han, Y., Zhang, Y., ... & Zhang, J. (2018). Design, synthesis, and biological evaluation of novel sorafenib analogs as potent antitumor agents. Molecules, 23(11), 2893.
Ziauddin, J., & Sabatini, D. M. (2001). Microarrays of cells expressing defined cDNAs.
Organic Syntheses. (n.d.). Ullmann Condensation. Retrieved from [Link]
Chen, T., Yang, J. F., Zhu, X. L., & Yang, G. F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9877–9902.
Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
Liu, Z., & Larock, R. C. (2006). Palladium-Catalyzed Synthesis of Diaryl Ethers from Aryl Bromides and Phenols. The Journal of Organic Chemistry, 71(8), 3198–3209.
Chen, T., Yang, J. F., Zhu, X. L., & Yang, G. F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry.
Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Siu, T., Brubaker, J., Fuller, P., Torres, L., Zeng, H., Close, J., ... & Young, J. R. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690.
Holladay, M. W., Campbell, B. T., Rowbottom, M. W., Chao, Q., Sprankle, K. G., Lai, A. G., ... & James, J. (2011). 4-Quinazolinyloxy-diaryl ureas as novel BRAFV600E inhibitors. Bioorganic & medicinal chemistry letters, 21(18), 5342-5346.
Pamgene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. Retrieved from [Link]
El-Damasy, A. K., Keum, G., & Pae, A. N. (2019). Recent advances in the discovery of VEGFR-2 inhibitors: a patent review (2013-2018).
Synfacts. (2023). Deciphering JAK1 Inhibitors: Your Guide to Rapidly Accessing the Newest Advances. Retrieved from [Link]
Molecular weight and physicochemical properties of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine
Executive Summary This technical guide provides an in-depth physicochemical and structural analysis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine (CAS: 887580-51-0). As a halogenated diaryl ether derivative, this compound...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth physicochemical and structural analysis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine (CAS: 887580-51-0). As a halogenated diaryl ether derivative, this compound represents a critical "fragment-like" scaffold (MW < 250 Da) often utilized in the synthesis of kinase inhibitors and high-performance agrochemicals. Its structural motif—combining a meta-substituted aniline with a lipophilic phenoxy tail—offers unique advantages in optimizing π-stacking interactions within protein binding pockets while maintaining manageable lipophilicity.
This document outlines the molecular identity, calculated and predicted physicochemical properties, robust synthesis pathways, and analytical protocols required for the handling and characterization of this intermediate.
Chemical Identity & Structural Analysis
The core structure consists of two benzene rings linked by an ether oxygen. The "A-ring" is an aniline moiety substituted at the meta (3) position, while the "B-ring" (phenoxy) carries a chlorine atom at the para (4) position and a methyl group at the meta (3) position relative to the ether linkage.
Table 1: Chemical Identity Registry
Parameter
Specification
IUPAC Name
3-(4-Chloro-3-methylphenoxy)aniline
Common Name
3-(4-Chloro-3-methyl-phenoxy)-phenylamine
CAS Registry Number
887580-51-0
Molecular Formula
C₁₃H₁₂ClNO
SMILES
Cc1cc(Oc2cccc(N)c2)ccc1Cl
InChI Key
(Predicted) USOPVVWQPSBPTH-UHFFFAOYSA-N
Structural Class
Diaryl Ether / Halogenated Aniline
Physicochemical Properties (The "Rule of 5" Context)
Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The molecular weight of 233.69 g/mol places this compound firmly in the "Fragment" space (MW < 300), making it an ideal starting point for lead optimization.
Table 2: Key Physicochemical Metrics
Property
Value
Technical Context
Molecular Weight
233.69 g/mol
High Ligand Efficiency Potential. Low MW allows for the addition of functional groups without violating Lipinski's limit of 500 Da.
Exact Mass
233.0607 Da
Critical for High-Resolution Mass Spectrometry (HRMS) identification.
LogP (Lipophilicity)
3.8 – 4.2 (Predicted)
The 4-Cl and 3-Me groups significantly increase lipophilicity compared to the base diphenyl ether. High permeability is expected, though solubility in aqueous media will be limited.
pKa (Basic)
~3.5 – 3.9 (Predicted)
The phenoxy group is inductively electron-withdrawing at the meta position, lowering the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).
H-Bond Donors
1 (–NH₂)
Counts as 1 donor group (2 hydrogens).
H-Bond Acceptors
2 (–NH₂, –O–)
The ether oxygen is a weak acceptor; the amine nitrogen is the primary acceptor/donor site.
Solubility
Low (Water) / High (DMSO, MeOH)
Requires organic co-solvents (DMSO) for biological assay stock solutions.
Synthesis & Reaction Pathways
The synthesis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine typically follows a Nucleophilic Aromatic Substitution (S_NAr) strategy followed by Nitro Reduction . This pathway is preferred over Ullmann coupling for scale-up due to milder conditions and higher yields.
Mechanism Description
Ether Formation: The reaction initiates with the deprotonation of 4-Chloro-3-methylphenol using a base (e.g., K₂CO₃). The resulting phenoxide ion attacks 1-Fluoro-3-nitrobenzene (or the chloro analog) in a polar aprotic solvent (DMF or DMSO). The electron-withdrawing nitro group activates the ring for S_NAr.
Reduction: The intermediate, 3-(4-Chloro-3-methylphenoxy)-nitrobenzene , is reduced to the final aniline using Iron/Ammonium Chloride, Hydrogen/Pd-C, or Stannous Chloride.
Visualization: Synthesis Workflow
Figure 1: The synthesis proceeds via SNAr coupling of the phenol and nitrobenzene, followed by reduction of the nitro group to the amine.[1]
Experimental Methodologies
To ensure scientific integrity, the following self-validating protocols are recommended for the characterization of this compound.
Executive Summary The phenoxy-phenylamine pharmacophore—defined by a diphenyl ether moiety linked via an amine or containing an amino-group on one of the aromatic rings—represents a privileged structure in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The phenoxy-phenylamine pharmacophore—defined by a diphenyl ether moiety linked via an amine or containing an amino-group on one of the aromatic rings—represents a privileged structure in medicinal chemistry. It serves as a cornerstone in the design of Type II kinase inhibitors (e.g., affecting the DFG-out conformation), anti-tubercular agents, and anti-inflammatory drugs. This guide provides a rigorous technical analysis of the Structure-Activity Relationship (SAR) of this scaffold, detailing synthetic protocols, electronic modulation strategies, and biophysical validation workflows.
Part 1: Anatomy of the Pharmacophore
The phenoxy-phenylamine scaffold functions as a "molecular hinge" with three distinct vectors for optimization:
The Bridge (Amine Linker):
Function: Acts as a critical Hydrogen Bond Donor (HBD) to the hinge region of kinases (e.g., Met121 in p38 MAP kinase) or specific residues in bacterial enzymes.
SAR Logic: Methylation of this nitrogen (N-Me) typically abolishes activity if the H-bond is essential. However, it can improve membrane permeability (LogP) and metabolic stability if the H-bond is non-critical.
The Proximal Ring (Aniline Core):
Function: Controls the electronic density of the amine nitrogen (pKa modulation).
SAR Logic: Electron-Withdrawing Groups (EWGs) like -F or -Cl at the ortho position can induce a twisted conformation (atropisomerism), forcing the molecule into a specific binding vector while reducing metabolic oxidation.
The Distal Ring (Phenoxy Tail):
Function: Occupies deep hydrophobic pockets (e.g., the allosteric back-pocket in kinases).
SAR Logic: Substitution here drives selectivity. Bulky groups (-tBu, -CF3) increase van der Waals contacts but may incur steric penalties.
Table 1: Physicochemical Impact of Substitutions
Position
Substituent
Electronic Effect (Hammett )
Impact on LogP
Biological Consequence
Amine (NH)
-CH3
N/A
+0.5
Loss of H-bond donor; improved solubility.
Proximal Ring
2-F (Ortho)
+0.06
+0.14
Induces ring twist; blocks metabolic hydroxylation.
Part 2: Synthetic Protocols (Self-Validating Systems)
The construction of the C-N bond in phenoxy-phenylamine derivatives is best achieved via Buchwald-Hartwig Cross-Coupling . Unlike the older Ullmann condensation, this Pd-catalyzed method proceeds under milder conditions, preserving sensitive functional groups.
Protocol: Pd-Catalyzed C-N Bond Formation
Objective: Synthesize N-(4-phenoxyphenyl)benzamide or similar aryl-amine linkages.
Reagents:
Substrate A: 4-Phenoxyaniline (1.0 equiv)
Substrate B: Aryl Bromide/Chloride (1.0 equiv)
Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃
Ligand: Xantphos (for wide bite angle) or BINAP (5-10 mol%)
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (stronger base, faster reaction)
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Step-by-Step Workflow:
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a condenser. Cycle Argon/Vacuum (3x) to remove O₂ (Critical: O₂ poisons Pd(0)).
Catalyst Pre-complexation: Add Pd(OAc)₂ and Xantphos to the flask. Add 20% of the solvent volume. Stir at RT for 10 mins until the solution turns from orange to yellow/brown (indicates active L-Pd(0) species formation).
Substrate Addition: Add the Aryl Halide, 4-Phenoxyaniline, and Cs₂CO₃. Add remaining solvent.
Reaction: Heat to 100°C for 12-16 hours.
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1).
Validation Check: If starting material persists after 4h, add 1 mol% additional catalyst. Do not increase temperature >110°C to avoid de-arylation.
Workup: Filter through a Celite pad (removes Pd black). Concentrate filtrate.[1] Purify via Flash Column Chromatography.
Visualization: The Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the mechanistic causality, highlighting where the reaction typically fails (Oxidative Addition vs. Reductive Elimination).
Caption: Figure 1. The Buchwald-Hartwig catalytic cycle.[1][2][3][4] Success depends on the balance between oxidative addition (facilitated by electron-rich ligands) and reductive elimination (facilitated by bulky ligands).
Part 3: SAR Case Studies
Case Study A: Kinase Inhibition (The "Gatekeeper" Strategy)
In the development of Btk and VEGFR inhibitors, the phenoxy-phenylamine moiety is often employed to traverse the "gatekeeper" residue.
Mechanism: The aniline NH forms a hydrogen bond with the hinge region (e.g., Cys481 in Btk). The phenoxy group extends into the hydrophobic back pocket (Selectivity Pocket).
SAR Insight: Introducing a 4-phenoxyphenyl ether linkage allows the distal phenyl ring to rotate.
Optimization: Adding a substituent at the 3-position of the distal phenyl ring (e.g., 3-CF3-phenoxy) locks the conformation via steric clash with the gatekeeper residue, often improving potency from µM to nM range.
Reference: 4-phenoxypyridine derivatives targeting JNK3 show that distal ring substitution is critical for selectivity over JNK1 [1].
Case Study B: Anti-Tubercular Agents (Lipophilicity Modulation)
Phenoxy-phenylamine derivatives have shown promise against Mycobacterium tuberculosis (Mtb) by targeting cell wall synthesis (KasA inhibition).
Challenge: Mtb has a waxy, mycolic acid-rich cell wall requiring high lipophilicity for entry.
SAR Insight:
Direct correlation between LogP and MIC (Minimum Inhibitory Concentration).
Replacing the distal phenyl with a 4-fluoro-3-phenoxyphenyl moiety increases lipophilicity (LogP > 4.0) and metabolic stability against P450 oxidation.
Validation: Compounds with this motif demonstrated MIC values < 5.5 µg/mL against MDR strains [2].
Part 4: Computational & Biophysical Validation
To validate the SAR hypothesis before synthesis, a "Dock-then-Synthesize" workflow is mandatory.
Molecular Docking (In Silico)
Tool: AutoDock Vina or Schrödinger Glide.
Protocol:
Define grid box around the ATP-binding site (for kinases).
Force the "Hinge H-bond" constraint on the aniline Nitrogen.
Assess the "RMSD" of the phenoxy tail. High flexibility (high RMSD) suggests an entropic penalty upon binding. Rigidify the linker (e.g., add ortho-methyl) to lower the penalty.
Surface Plasmon Resonance (SPR) (Biophysical)
Objective: Measure
and rates, not just IC50.
Significance: Phenoxy-phenylamine derivatives often exhibit "slow-off" kinetics (long residence time) due to the induced fit of the hydrophobic pocket.
Metric: A Residence Time (
) > 30 minutes correlates with superior in vivo efficacy.
Visualization: SAR Decision Logic
This flowchart guides the medicinal chemist through the optimization process based on assay data.
Caption: Figure 2. Strategic decision tree for optimizing phenoxy-phenylamine hits. Prioritizes solubility and conformational restriction.
References
Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors.
Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett.
URL:[Link]
Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases.
Source: MDPI (Molecules).
URL:[Link]
Buchwald-Hartwig Amination for Diaryl Ether Synthesis: Protocols and Application Notes.
Source: BenchChem / Organic Chemistry Portal.
URL:[Link]
Synthesis and structure-activity relationships for 4-anilinoquinazolines as potent EGFR inhibitors.
Source: Journal of Medicinal Chemistry (via ResearchGate).[5]
URL:[Link]
Literature review of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine synthesis pathways
This guide details the synthesis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine (also identified as 3-(4-chloro-3-methylphenoxy)aniline ). This molecule is a critical pharmacophore in the development of tyrosine kinase inh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine (also identified as 3-(4-chloro-3-methylphenoxy)aniline ). This molecule is a critical pharmacophore in the development of tyrosine kinase inhibitors (TKIs), functioning as a "hinge binder" or hydrophobic core scaffold similar to intermediates used in the synthesis of Lapatinib and Vatalanib analogs.
Molecular Weight: 233.69 g/mol
Core Application: Intermediate for Type II Kinase Inhibitors (VEGFR/EGFR targets).
Structural Analysis & Retrosynthetic Strategy
The target consists of two phenyl rings linked by an ether oxygen.
Ring A: Aniline moiety (3-amino group).
Ring B: 4-Chloro-3-methylphenyl moiety.[1][2][3][4][5]
A direct retrosynthetic disconnection at the ether linkage reveals two primary pathways. The choice of pathway is dictated by the meta-positioning of the amino group on Ring A, which deactivates the ring toward standard Nucleophilic Aromatic Substitution (
).
Mechanism Selection:
Pathway A (
): Reaction of 4-chloro-3-methylphenol with 3-fluoronitrobenzene.[2][4] Challenge: The nitro group is meta to the leaving group (fluorine), providing minimal activation. High temperatures and strong bases are required, leading to impurities.
Pathway B (Copper-Catalyzed Ullmann Coupling): Reaction of 4-chloro-3-methylphenol with 3-bromonitrobenzene. Advantage:[6] This is the preferred industrial route . Copper catalysis overcomes the lack of electronic activation, ensuring high regioselectivity and yield.
Part 2: Detailed Synthesis Protocol (The Ullmann Route)
This protocol utilizes a modified Ullmann ether synthesis followed by a chemoselective reduction. This two-step sequence preserves the chlorine atom on Ring B, which is susceptible to hydrodehalogenation under standard hydrogenation conditions.
Step 1: Ether Formation via Modified Ullmann Coupling
Reaction:
Reagents & Materials:
Substrate 1: 4-Chloro-3-methylphenol (1.0 equiv)
Substrate 2: 1-Bromo-3-nitrobenzene (1.1 equiv)
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
Ligand: N,N-Dimethylglycine (20 mol%) or 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD).
Base: Cesium Carbonate (
) (2.0 equiv) or Potassium Phosphate ().
Solvent: Dimethyl sulfoxide (DMSO) or DMF (Anhydrous).
Experimental Protocol:
Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Charging: Under a nitrogen stream, add 4-Chloro-3-methylphenol (14.25 g, 100 mmol), 1-Bromo-3-nitrobenzene (22.2 g, 110 mmol), CuI (1.9 g, 10 mmol), N,N-Dimethylglycine (2.06 g, 20 mmol), and
(65.2 g, 200 mmol).
Solvation: Add anhydrous DMSO (100 mL). Degas the mixture by bubbling nitrogen for 15 minutes.
Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.[3][4] The starting phenol should be fully consumed.
Workup: Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (
mL).
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize the crude nitro-intermediate from Ethanol/Water to yield a yellow solid.
Target Yield: 85-92%.
Step 2: Chemoselective Nitro Reduction
Critical Constraint: Standard Pd/C hydrogenation will likely strip the Chlorine atom (hydrodehalogenation). We must use Iron/Ammonium Chloride or Platinum Sulfide .
Reaction:
Experimental Protocol:
Setup: Equip a 500 mL flask with a mechanical stirrer (iron sludge can be heavy).
Charging: Dissolve the nitro-intermediate (26.3 g, 100 mmol) in Ethanol (200 mL) and Water (50 mL).
Activation: Add Ammonium Chloride (
) (26.5 g, 500 mmol) and Iron Powder (325 mesh, 28.0 g, 500 mmol).
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
Monitoring: Monitor by TLC. The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.
Workup: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate to remove ethanol. Adjust pH to >9 with saturated
The following diagram illustrates the selected Ullmann pathway (Route A) versus the problematic
pathway (Route B), highlighting why Copper catalysis is necessary.
Figure 1: Comparison of Synthesis Routes. Route A (Green) is the robust industrial standard.
Part 4: Data & Impurity Profile
Yield Comparison of Methods
The following table summarizes expected outcomes based on literature precedents for similar diaryl ethers.
Method
Reagents
Conditions
Yield (Step 1)
Key Impurity Risk
Ullmann (Recommended)
CuI, , Ligand
110°C, DMSO
85-92%
Homocoupling of phenol (<2%)
(Classical)
, DMF
140°C, 24h
30-45%
Regioisomers, decomposition
Buchwald-Hartwig
, Phosphine
100°C, Toluene
90-95%
Pd residuals, High Cost
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral signatures:
Mass Spectrometry (ESI+): Look for
(Cl isotope pattern 3:1).
1H NMR (DMSO-d6):
2.30 ppm (s, 3H, Methyl).
5.20 ppm (br s, 2H, - exchangeable).
6.10–6.40 ppm (m, 3H, Aniline aromatic protons ortho/para to amine).
7.30 ppm (d, 1H, Proton ortho to Cl on Ring B).
References
Ullmann Coupling Protocols
Organic Syntheses, Coll. Vol. 3, p. 566 (1955); Vol. 29, p. 63 (1949).
Maitre, S. J., et al. "Ligand-promoted Ullmann coupling for diaryl ether synthesis." Journal of the American Chemical Society. Link
Chemoselective Reduction (Fe/NH4Cl)
Organic Syntheses, Coll. Vol. 5, p. 567 (1973). "Reduction of Nitro Compounds with Iron." Link
Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/Pd-C: A versatile system for catalytic hydrogen transfer reduction of functional groups." Tetrahedron Letters. (Note: Cited for contrast; Pd/C causes dehalogenation).[10]
Role of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine in small molecule drug discovery
An In-depth Technical Guide to the Role of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine in Small Molecule Drug Discovery Abstract The diaryl ether motif is a cornerstone in modern medicinal chemistry, recognized as a privil...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Role of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine in Small Molecule Drug Discovery
Abstract
The diaryl ether motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in bioactive natural products and clinically successful synthetic drugs.[1][2] This guide focuses on a specific exemplar of this class, 3-(4-Chloro-3-methyl-phenoxy)-phenylamine, a molecule that, while not extensively characterized in public literature, represents a strategic starting point for drug discovery campaigns. We will dissect the therapeutic potential inherent in its structure by examining established principles from closely related analogs. This document serves as a roadmap for researchers, outlining a logical progression from chemical synthesis and initial biological screening to target validation and lead optimization. By grounding our exploration in the successes of analogous compounds, we provide a robust framework for unlocking the potential of this and similar aryloxyphenylamine scaffolds.
The 3-(Aryloxyphenyl)amine Scaffold: A Privileged Starting Point
The core structure of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine consists of two phenyl rings linked by an ether oxygen, with one ring bearing an amine substituent and the other decorated with chloro and methyl groups. This diaryl ether amine arrangement is not a random assortment of functional groups; it is a validated pharmacophore that confers advantageous physicochemical and biological properties. The ether linkage provides a balance of conformational flexibility and stability, while the aromatic rings offer platforms for diverse substitutions to fine-tune target binding and pharmacokinetic profiles.
The specific substitutions on the title compound—a chloro and a methyl group—are classic tools in medicinal chemistry. The chlorine atom can modulate metabolic stability and engage in halogen bonding with target proteins, while the methyl group can influence lipophilicity and probe steric pockets within a binding site. The amine group is a versatile handle for further chemical modification and a key hydrogen bond donor/acceptor.
Predicted Physicochemical Properties
A priori assessment of a compound's properties is critical for designing efficient screening and development cascades. Based on its structure, we can predict the key physicochemical parameters for 3-(4-Chloro-3-methyl-phenoxy)-phenylamine, which are essential for its potential as a drug candidate.
Property
Predicted Value
Rationale & Impact on Drug Discovery
Molecular Formula
C₁₃H₁₂ClNO
-
Molecular Weight
233.70 g/mol
Falls within the desirable range (<500 Da) of Lipinski's Rule of Five, suggesting potential for good oral bioavailability.
LogP
~4.0 - 4.5
Indicates significant lipophilicity. While this can aid membrane permeability, it may also lead to challenges with solubility and off-target effects. Optimization would likely focus on balancing this property.
pKa (amine)
~4.0 - 5.0
The aniline-like amine is a weak base due to the delocalization of the nitrogen lone pair into the aromatic ring.[3][4] This influences its ionization state at physiological pH, impacting solubility and target interactions.
Hydrogen Bond Donors
1 (from -NH₂)
Provides a key interaction point for binding to protein targets.
Hydrogen Bond Acceptors
2 (from -O- and -N-)
Offers additional opportunities for specific, high-affinity interactions with biological targets.
Therapeutic Hypotheses & Plausible Target Classes
While direct biological data for 3-(4-Chloro-3-methyl-phenoxy)-phenylamine is sparse, the extensive body of literature on its structural cousins allows us to formulate several compelling therapeutic hypotheses.
A. Oncology: Kinase Inhibition
The diaryl ether scaffold is a hallmark of numerous kinase inhibitors.[5] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a common driver of cancer. The general structure of our title compound resembles the hinge-binding region of many ATP-competitive kinase inhibitors.
Rationale: The discovery of potent Janus Kinase 1 (JAK1) inhibitors featuring a (chloro-methoxyphenyl)amino moiety demonstrates the utility of this specific substitution pattern for achieving high potency and selectivity.[6] Furthermore, pyrazolo[3,4-d]pyrimidine-based inhibitors often utilize a phenoxy group to interact with the region near the DFG motif of the kinase active site.[5]
Potential Targets: A broad screening campaign could reveal activity against various kinase families, including but not limited to JAK family kinases, MAP kinases, or receptor tyrosine kinases like EGFR.
B. Central Nervous System (CNS): Monoamine Transporter Modulation
Substituted phenethylamines and related structures are well-known for their interactions with monoamine neurotransmitter systems.[7][8] The presence of a halogen on the phenyl ring can significantly influence the pharmacological profile, often enhancing activity at the serotonin transporter (SERT).[7]
Rationale: The blockbuster antidepressant fluoxetine (Prozac) is a 3-phenoxy-3-phenylpropylamine derivative, sharing a core structural motif with our title compound.[9][10] Its mechanism involves the specific inhibition of serotonin reuptake.[9] The substitution pattern on the phenoxy ring of our compound could confer unique selectivity profiles across the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Potential Targets: SERT, DAT, NET. The compound could be profiled for its ability to inhibit the reuptake of these key neurotransmitters.
C. Infectious Diseases
The diaryl ether motif has also been explored in the development of agents against infectious diseases, including malaria.
Rationale: Structure-activity relationship (SAR) studies on 4-pyridones as potential antimalarials have explored a variety of diaryl ether substitutions.[11] Additionally, various Schiff bases derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide have been synthesized and shown to possess antibacterial and anthelmintic properties.[12]
Potential Targets: Enzymes specific to pathogens like Plasmodium falciparum or various bacterial species.
A Strategic Roadmap for Investigation
This section outlines a logical, field-proven workflow for a drug discovery program centered on 3-(4-Chloro-3-methyl-phenoxy)-phenylamine.
Workflow 1: Chemical Synthesis
A robust and scalable synthetic route is the first critical step. Based on established precedent for diarylamine and diaryl ether synthesis, a Buchwald-Hartwig or Ullmann-type cross-coupling reaction is the most logical approach.
Caption: Proposed synthetic workflow for the target compound.
Protocol: Buchwald-Hartwig Amination for Diaryl Ether Synthesis
Reaction Setup: To an oven-dried Schlenk tube, add 3-aminophenol (1.0 eq), 1-chloro-4-bromo-2-methylbenzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).[13]
Solvent and Base: Add a strong base (e.g., NaOt-Bu, 2.0 eq) to the tube. Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
Reaction Execution: Add anhydrous toluene via syringe. Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 3-(4-Chloro-3-methyl-phenoxy)-phenylamine.
Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and the specific kinase/substrate pair according to the manufacturer's protocol (e.g., Promega ADP-Glo™).
Compound Plating: Serially dilute 3-(4-Chloro-3-methyl-phenoxy)-phenylamine in DMSO and dispense into a 384-well plate.
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the enzymatic reaction. Incubate at the optimal temperature for the kinase (e.g., 30 °C) for 1 hour.
Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
Data Analysis: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP formed and thus correlates with kinase activity. Calculate percent inhibition relative to DMSO controls.
Workflow 3: Lead Optimization Cycle
If a confirmed hit with a validated target is identified, the program moves into the iterative lead optimization phase. The goal is to systematically modify the hit structure to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).
Caption: The iterative cycle of lead optimization.
Structure-Activity Relationship (SAR) Strategy
The key to successful optimization is a rational SAR strategy. Every modification should be a deliberate test of a specific hypothesis.
Molecular Region
Potential Modifications
Rationale / Hypothesis to Test
Phenylamine Ring
- Add substituents (F, Cl, Me, OMe) at ortho-, meta-, para-positions.- Replace with other heterocycles (e.g., pyridine, pyrazole).
- Probe for additional binding pockets.- Modulate pKa and solubility.- Improve selectivity against related targets.
Ether Linkage
- Replace with -S-, -CH₂O-, -NH- linkers.
- Alter bond angle and conformational flexibility.- Evaluate impact on metabolic stability.
4-Chloro-3-methyl-phenoxy Ring
- Move substituents to other positions.- Replace Cl with F, Br, or CF₃.- Replace Me with Et, iPr, or cyclopropyl.
- Fine-tune electronic and steric interactions in the binding pocket.- Optimize lipophilicity and metabolic profile.
Throughout this process, tracking metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) is crucial.[6] These calculations normalize potency for molecular size and lipophilicity, respectively, guiding the team toward candidates that are not just potent but also possess superior drug-like properties, ultimately increasing the probability of clinical success.
Conclusion
3-(4-Chloro-3-methyl-phenoxy)-phenylamine stands as a molecule of significant latent potential. While it may not be a known drug, its core diaryl ether amine scaffold is deeply embedded in the history of successful medicinal chemistry. By leveraging knowledge from analogous compounds, we have constructed a clear and actionable guide for any research team looking to explore its therapeutic utility. The proposed workflows for synthesis, screening, and optimization provide a scientifically rigorous framework for a drug discovery campaign. The true value of this compound lies not in what is already known, but in the therapeutic possibilities it represents, accessible through systematic and rational scientific inquiry.
References
Benchchem. An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-Methylphenethylamine.
Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]
Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690. Available from: [Link]
RSC Publishing. (2012). Diaryl ether derivatives as anticancer agents – a review. Available from: [Link]
Wikipedia. Dialkylbiaryl phosphine ligands. Available from: [Link]
Google Patents. (Patent CN105936625A) - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
PMC. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Available from: [Link]
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]
Fuller, R. W., et al. (1975). Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. Neuropharmacology, 14(10), 739-746. Available from: [Link]
Google Patents. (Patent US5847214A) - Process for preparing N-methyl-3-(P-trifluoromethylphenoxy)-3-phenyl-propylamine and salts thereof in a highly pure form.
Amazon AWS. Synthesis and Structure-Activity Relationships of 4-Pyridones as Potential Antimalarials. Available from: [Link]
PubMed. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Available from: [Link]
Varshney, M. M., et al. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23, 4490-4500. Available from: [Link]
Chemguide. phenylamine (aniline) as an amine. Available from: [Link]
Chemistry LibreTexts. Reactions of Phenylamine as a Primary Amine. Available from: [Link]
Technical Guide: Solubility Profile & Handling of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine
Executive Summary This technical guide details the solubility, physicochemical properties, and handling protocols for 3-(4-Chloro-3-methyl-phenoxy)-phenylamine (also known as 3-(4-chloro-3-methylphenoxy)aniline). This co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the solubility, physicochemical properties, and handling protocols for 3-(4-Chloro-3-methyl-phenoxy)-phenylamine (also known as 3-(4-chloro-3-methylphenoxy)aniline). This compound serves as a critical building block in the synthesis of type-II kinase inhibitors (e.g., Sorafenib analogs) and other bioactive small molecules.
Due to its lipophilic diaryl ether scaffold, this compound exhibits poor aqueous solubility, necessitating the use of organic solvents for stock solution preparation and intermediate processing. This guide provides researchers with validated protocols for solubilization in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , ensuring data integrity in biological assays and synthetic workflows.
Physicochemical Context
To understand the solubility behavior of this molecule, one must analyze its structural determinants. The molecule consists of two phenyl rings linked by an ether oxygen. One ring carries a primary amine (aniline), while the other is substituted with a chlorine atom and a methyl group.
Structural Determinants of Solubility
Lipophilicity (cLogP ~4.2): The presence of the chloro and methyl substituents, combined with the aromatic ether backbone, significantly increases lipophilicity compared to the unsubstituted 3-phenoxyaniline (LogP ~3.0). This drives high solubility in organic solvents but negligible solubility in water.
Hydrogen Bonding: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor.[1]
In DMSO: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the aniline protons, stabilizing the solution.
In Methanol: Methanol can donate protons to the ether oxygen and amine nitrogen, and accept protons from the amine, facilitating good solubility, though generally lower than in DMSO.
Predicted Properties Table[2]
Property
Value (Predicted/Analog*)
Implication for Handling
Molecular Weight
233.69 g/mol
Moderate MW; rapid dissolution expected.
cLogP
4.2 ± 0.3
Highly lipophilic; requires organic co-solvent for aqueous assays.
pKa (Aniline)
~3.8 – 4.2
Weak base; remains neutral in standard DMSO stocks.
H-Bond Donors
1 (-NH₂)
Susceptible to H-bonding with DMSO oxygen.
H-Bond Acceptors
2 (-O-, -N-)
Interaction sites for protic solvents (MeOH).
*Values extrapolated from 3-phenoxyaniline and 4-chloro-3-methyl-substituted analogs [1][2].
Solubility Profile Data
The following data represents the thermodynamic solubility limits at 25°C. These values define the upper boundaries for stable stock solution preparation.
Table 1: Solubility Limits in Key Solvents
Solvent
Solubility Limit (mg/mL)
Molar Concentration (mM)
Suitability
DMSO (Anhydrous)
> 100 mg/mL
> 420 mM
Ideal for Primary Stock Solutions (Cryostorage).
Methanol (HPLC Grade)
20 – 50 mg/mL
85 – 210 mM
Good for Secondary Dilutions / LC-MS Prep.
Ethanol
15 – 40 mg/mL
60 – 170 mM
Alternative for biological assays sensitive to DMSO.
Water (pH 7.4)
< 0.01 mg/mL
< 0.04 mM
Poor. Requires carrier (cyclodextrin) or surfactant.
Critical Application Note: While DMSO offers the highest solubility, it is hygroscopic. Absorption of water from the atmosphere can cause the compound to precipitate over time if the container is not sealed tightly.
Experimental Protocols
Protocol A: Preparation of 100 mM Master Stock (DMSO)
Objective: Create a stable, high-concentration stock for long-term storage (-20°C).
Objective: Empirically determine the exact solubility limit in a specific solvent system (e.g., MeOH).
Workflow Visualization:
Figure 1: Standard Shake-Flask Solubility Determination Workflow.
Step-by-Step:
Add excess compound (~50 mg) to 1 mL of Methanol in a glass vial.
Agitate (shaker or stir bar) at 25°C for 24 hours.
Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.
Caution: Do not use Nylon filters, as anilines may adsorb to the membrane.
Dilute the supernatant 1:100 and analyze via HPLC-UV (254 nm) against a known calibration curve.
Stability & Handling Guidelines
Oxidative Instability
Anilines are electron-rich and prone to oxidation, leading to the formation of azo compounds or quinone imines, typically observed as a color change from colorless to brown/black.
Mitigation: Store DMSO stocks under inert gas (Argon or Nitrogen) if possible.
Solvent Choice: Methanol is suitable for short-term use (hours/days), but DMSO is superior for long-term frozen storage due to its high freezing point and stability.
"Crash-Out" Risk in Aqueous Media
When diluting a DMSO stock into aqueous buffer (e.g., for a cell assay):
Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity.
Risk: At 100 µM in water, this compound is likely to precipitate.
Solution: Perform serial dilutions in DMSO first, then a single rapid dilution into the assay buffer immediately before use.
Dilution Scheme Visualization:
Figure 2: Recommended Serial Dilution Scheme to prevent precipitation.
References
PubChem. 3-Phenoxyaniline Compound Summary. National Library of Medicine. Accessed October 2025.
[Link]
ChemIDplus. Physicochemical properties of aniline derivatives. National Institutes of Health.
[Link]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Substituted Ureas via Isocyanate Coupling with 3-(4-Chloro-3-methyl-phenoxy)-phenylamine
Abstract This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the synthesis of N,N'-substituted ureas. The protocol focuses on the coupling reaction betw...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the synthesis of N,N'-substituted ureas. The protocol focuses on the coupling reaction between the aromatic amine, 3-(4-Chloro-3-methyl-phenoxy)-phenylamine, and various isocyanates. We delve into the underlying reaction mechanism, provide optimized, step-by-step experimental protocols, and offer expert insights into reaction monitoring, product purification, and comprehensive characterization. The methodologies described herein are designed to be robust and reproducible, ensuring high-yield synthesis of the target urea derivatives, which are prevalent motifs in medicinal chemistry and materials science.
Scientific Foundation: Mechanism and Rationale
The formation of a urea linkage from the reaction of an amine with an isocyanate is a highly efficient and fundamental transformation in organic synthesis.[1][2] The reaction proceeds via a nucleophilic addition mechanism.
Causality of the Reaction:
Nucleophilic Amine: The nitrogen atom of the primary amine, 3-(4-Chloro-3-methyl-phenoxy)-phenylamine, possesses a lone pair of electrons, rendering it nucleophilic.
Electrophilic Isocyanate: The central carbon atom of the isocyanate group (R-N=C=O) is highly electrophilic. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
The Attack: The reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral urea product.
This reaction is typically very favorable thermodynamically and often proceeds rapidly at room temperature without the need for a catalyst.[3]
Figure 1: Mechanism of Urea Synthesis.
General Reaction Scheme
The specific transformation discussed in this guide follows the general scheme outlined below, where 'R' can represent a wide variety of alkyl or aryl substituents depending on the chosen isocyanate.
Figure 2: General Coupling Reaction.
Experimental Protocols & Workflow
The following protocols provide a self-validating system, incorporating reaction monitoring and rigorous purification and characterization to ensure the integrity of the final product.
Materials and Reagents
Amine: 3-(4-Chloro-3-methyl-phenoxy)-phenylamine
Isocyanate: e.g., Phenyl isocyanate, Ethyl isocyanate, etc. (Ensure high purity)
Purification Media: Silica gel for flash column chromatography.
Recrystallization Solvents: Ethanol, Methanol, or Ethyl Acetate/Hexanes mixture.
Equipment: Magnetic stirrer with stir bars, round-bottom flasks, dropping funnel, standard glassware, rotary evaporator, filtration apparatus.
Experimental Workflow Overview
Figure 3: Step-by-step experimental workflow.
Detailed Protocol: Synthesis of a Representative Urea
This protocol details the synthesis of N-(3-(4-chloro-3-methylphenoxy)phenyl)-N'-(phenyl)urea.
Reaction Setup:
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-Chloro-3-methyl-phenoxy)-phenylamine (e.g., 1.0 eq, 2.47 g, 10 mmol).
Dissolve the amine in 40 mL of anhydrous Dichloromethane (DCM). Stir until a homogenous solution is formed.
Place the flask in an ice-water bath to cool to 0°C. Expert Insight: While the reaction often proceeds well at room temperature, initial cooling is a prudent measure to control the initial exotherm upon adding the highly reactive isocyanate.
Reagent Addition:
In a separate vial, dissolve phenyl isocyanate (1.0 eq, 1.19 g, 10 mmol) in 10 mL of anhydrous DCM.
Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 15-20 minutes.
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Reaction and Monitoring:
Continue stirring the reaction at room temperature. The reaction is often complete within 1-3 hours.[3][4]
TLC Monitoring: Spot the reaction mixture on a TLC plate alongside the starting amine. Develop the plate in a 7:3 Hexanes:Ethyl Acetate system. The reaction is complete when the starting amine spot (visualized under UV light) has been completely consumed and a new, typically less polar, product spot has appeared.
Work-up and Isolation:
Upon completion, many urea products will precipitate directly from non-polar solvents like DCM or hexanes. If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold DCM to remove residual soluble impurities.
If no precipitate forms, reduce the solvent volume using a rotary evaporator to obtain the crude solid product.
Purification:
Recrystallization (Preferred for highly crystalline products): Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or an ethyl acetate/hexanes mixture.[5][6] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.[7]
Flash Column Chromatography (If recrystallization is ineffective): Adsorb the crude product onto a small amount of silica gel. Purify on a silica gel column using a gradient elution, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.[8] Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Summary of Reaction Parameters
The amine-isocyanate coupling is highly versatile. The following table summarizes key parameters.
Parameter
Recommended Conditions
Rationale & Expert Notes
Stoichiometry
Amine:Isocyanate (1:1 to 1:1.05)
A slight excess of the isocyanate can be used to ensure full conversion of the valuable amine. However, this may complicate purification.
Aprotic solvents are essential. DCM and THF are excellent choices due to their inertness and ease of removal. DMF can be used for less soluble reactants but is harder to remove.
Temperature
0°C to Room Temperature (RT)
The reaction is typically exothermic. Starting at 0°C moderates the initial rate, while stirring at RT ensures completion.[3]
The reaction is intrinsically fast. For sterically hindered or electronically deactivated substrates, a catalytic amount of a tertiary amine (e.g., triethylamine) can be added.[1]
Reaction Time
30 minutes to 4 hours
Monitor by TLC for completion. Reaction times are substrate-dependent but are generally short.
Product Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized urea.
Technique
Key Observables for N-(3-(4-chloro-3-methylphenoxy)phenyl)-N'-(phenyl)urea
¹H NMR
Urea N-H protons: Two distinct singlets or broad singlets between δ 8.0-10.0 ppm.Aromatic protons: Complex multiplets in the aromatic region (δ 6.8-7.8 ppm).Methyl protons: A singlet around δ 2.3 ppm.
¹³C NMR
Urea Carbonyl (C=O): A characteristic peak between δ 150-160 ppm.[9]Aromatic Carbons: Multiple signals in the δ 110-160 ppm range.
IR Spectroscopy
N-H Stretch: Broad absorption band(s) in the 3200-3400 cm⁻¹ region.C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1680 cm⁻¹.[10]C-N Stretch: Absorptions in the 1400-1450 cm⁻¹ region.
Mass Spec (ESI-MS)
Calculation of the exact mass of the protonated molecule [M+H]⁺ to confirm the molecular formula. The expected m/z for C₂₀H₁₈ClN₂O₂ [M+H]⁺ is approximately 367.10.[11]
References
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
Cravotto, G., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
HBGX Chemical. (2026, January 28). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. Retrieved from [Link]
University of Toronto. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. T-Space Repository. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
Google Patents. (1994). WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials.
Patil, S. A., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports. Retrieved from [Link]
ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]
Frey, A. S., et al. (2019). Catalyzed Hydroamination of Isocyanates. ACS Publications. Retrieved from [Link]
Guo, Y., et al. (2023). Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry. Retrieved from [Link]
Hebei Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Retrieved from [Link]
Knowledge. (2022, May 25). Reaction principle of tertiary amine catalyst. Retrieved from [Link]
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]
ResearchGate. (2007). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]
Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Retrieved from [Link]
Bakthavachalam, V., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Kumar, S., et al. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Retrieved from [Link]
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Wang, X., et al. (2018). Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS. Polymers. Retrieved from [Link]
Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents. Retrieved from [Link]
Royal Society of Chemistry. (2025). Research progress in photochemical synthesis of urea through C–N coupling reactions. Retrieved from [Link]
ResearchGate. (2025). Characterization of Concentration-Dependent Infrared Spectral Variations of Urea Aqueous Solutions by Principal Component Analysis and Two-Dimensional Correlation Spectroscopy. Retrieved from [Link]
OAE Publishing Inc. (2024). Recent progress in electrochemical synthesis of urea through C-N coupling reactions. Retrieved from [Link]
eScholarship, University of California. (n.d.). 1H NMR Relaxation in Urea. Retrieved from [Link]
NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved from [Link]
Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Visible light-mediated cross-coupling of electrophiles: synthesis of α-amino amides from isocyanates and ketimines. Retrieved from [Link]
RUA - Repositório da Universidade de Alicante. (2012). Three-Component Coupling of Aldehydes, Amines, and Alkynes Catalyzed by Oxidized Copper Nanoparticles on Titania. Retrieved from [Link]
SenTec. (2023, September 1). The Integral Role of Measuring Instruments in Optimizing Urea Synthesis. Retrieved from [Link]
Neumann, H. G., et al. (1998). Reactions of 4-methylphenyl isocyanate with amino acids. PubMed. Retrieved from [Link]
ResearchGate. (2025). Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine
Welcome to the technical support resource for the synthesis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and overcoming common experimental hurdles. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring a robust and reproducible synthesis.
The synthesis of this diaryl ether amine scaffold can be approached via two primary retrosynthetic pathways: forming the C-O (ether) bond or the C-N (amine) bond as the key step. The optimal choice depends on starting material availability, functional group tolerance, and scale. This guide will address challenges inherent to both the Ullmann-type C-O coupling and the Buchwald-Hartwig C-N amination strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during synthesis in a question-and-answer format, providing solutions grounded in mechanistic principles.
Question 1: My Ullmann condensation for the C-O bond formation between 3-aminophenol and 1-chloro-4-bromo-2-methylbenzene is resulting in low yields (<30%) and a dark, insoluble precipitate. What is happening and how can I fix it?
Answer: This is a classic issue in Ullmann-type reactions, which traditionally require high temperatures and can be prone to catalyst deactivation.[1][2] The low yield and black precipitate are likely linked.
Primary Cause - Catalyst Deactivation: The active catalyst in an Ullmann reaction is a Cu(I) species.[2] The black precipitate you are observing is likely copper(II) oxide (CuO) or metallic copper colloids, formed from the oxidation or disproportionation of the Cu(I) catalyst.[3] This decomposition is often accelerated by high temperatures and trace oxygen, which stalls the catalytic cycle.[3] Classical Ullmann conditions often required stoichiometric amounts of copper and temperatures exceeding 200 °C, which exacerbates this problem.[4]
Secondary Cause - Inappropriate Base/Solvent System: The choice of base is critical. While strong bases are needed, some, like cesium carbonate, can be highly hygroscopic.[5] Water in the reaction mixture can inactivate the base and interfere with the catalyst.[5] The solvent must be a high-boiling polar aprotic type, such as DMF, NMP, or DMSO, to ensure reactant solubility and achieve the necessary temperature.[1][2]
Suggested Solutions:
Use a Modern, Ligand-Accelerated Protocol: The most significant improvement to the Ullmann condensation is the use of chelating ligands.[4] Ligands such as N,N-dimethylglycine, 1,10-phenanthroline, or N,N'-dimethylethylenediamine (DMEDA) stabilize the Cu(I) center, preventing aggregation and decomposition, which allows for lower reaction temperatures (80-120 °C) and reduced catalyst loading (5-10 mol%).[1][4][6]
Ensure Rigorously Anhydrous and Inert Conditions: Use oven-dried glassware and anhydrous solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents and maintain a positive pressure throughout the reaction. This minimizes oxidation of the Cu(I) catalyst.[3]
Optimize the Base: Potassium phosphate (K₃PO₄) is often an excellent choice as it is a strong, non-nucleophilic base with low hygroscopicity.[4][5] It has proven effective in many modern Ullmann couplings.[4][5]
Use a High-Purity Cu(I) Source: Start with a fresh, high-purity source of a Cu(I) salt, such as CuI or CuBr. Avoid using older bottles that may have been exposed to air.
Milder conditions improve functional group tolerance and reduce side reactions.[4]
Base
K₂CO₃
K₃PO₄ or Cs₂CO₃
Stronger, non-hygroscopic bases can improve reaction rates.[5]
Solvent
Nitrobenzene, DMF
Dioxane, Toluene, DMF
Choice can be tailored to substrate solubility and boiling point.
Question 2: I am attempting a Buchwald-Hartwig amination to couple 3-(4-chloro-3-methylphenoxy)bromobenzene with an ammonia equivalent, but the reaction is sluggish and produces significant hydrodehalogenation byproduct. How can I improve the selectivity and yield?
Answer: This is a common challenge in palladium-catalyzed C-N cross-coupling.[7][8] Sluggish reaction rates and the formation of the hydrodehalogenated arene (4-chloro-3-methylphenoxy)benzene point towards issues with the catalytic cycle, specifically competition between productive reductive elimination and unproductive side reactions like beta-hydride elimination.[7]
Primary Cause - Inefficient Ligand: The choice of phosphine ligand is the single most critical parameter in a Buchwald-Hartwig reaction.[8][9] For coupling with ammonia equivalents or primary amines, bulky, electron-rich biaryl phosphine ligands are required. These ligands promote the crucial reductive elimination step to form the C-N bond, outcompeting side reactions. Insufficiently bulky ligands can lead to catalyst decomposition or favor pathways like beta-hydride elimination from the palladium-amido intermediate.[7]
Secondary Cause - Incorrect Base or Palladium Precursor:
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine adduct.[8][10] Sodium tert-butoxide (NaOtBu) is a common choice, but its high reactivity can sometimes degrade sensitive functional groups.[8][11] Less reactive bases like K₃PO₄ or Cs₂CO₃ may be used but often require higher temperatures.[8]
Palladium Source: While Pd(OAc)₂ is common, it is a Pd(II) source that must be reduced in situ to the active Pd(0) species.[9] This initial step can be inefficient. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable palladacycle precatalyst can lead to more reliable initiation of the catalytic cycle.[9]
Suggested Solutions:
Select an Appropriate Ligand: For this transformation, consider using a third-generation Buchwald biarylphosphine ligand such as RuPhos or XPhos. These ligands are designed to be bulky and electron-rich, which accelerates the rate-limiting reductive elimination step and stabilizes the catalytic intermediates.
Use a Palladium(0) Precatalyst: Combine your chosen ligand with a Pd(0) source like Pd₂(dba)₃. This ensures a more direct and efficient entry into the catalytic cycle.[9]
Optimize the Base and Solvent: Start with NaOtBu in an apolar solvent like toluene or dioxane.[8] These solvents are generally favored for Buchwald-Hartwig reactions.[8] If substrate degradation is an issue, screen other bases like lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄.
Control the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate, typically between 80-110 °C.[9] Overheating can increase the rate of side reactions.
Workflow Diagram: Choosing Your Synthetic Strategy
The following diagram outlines a decision-making process for selecting the optimal synthetic route.
Caption: Decision tree for selecting a synthetic route.
Frequently Asked Questions (FAQs)
Q: Is it better to form the C-O bond or the C-N bond first?
A: There is no single correct answer, as it depends on your specific substrates. However, the Buchwald-Hartwig amination (C-N bond formation) is often more developed and reliable for a wider range of substrates than C-O couplings.[12][13] If you have access to the diaryl ether halide precursor, the C-N coupling is often the more robust final step.
Q: What are the key differences in safety and handling between copper and palladium catalysts?
A: Both should be handled in a fume hood with appropriate personal protective equipment (PPE). Palladium catalysts, particularly the phosphine ligands, can be air-sensitive and pyrophoric in some cases. Copper(I) salts are sensitive to oxidation.[3] From a cost perspective, copper is significantly cheaper than palladium, making Ullmann-type reactions more attractive for large-scale synthesis if conditions can be optimized.[14]
Q: Can microwave irradiation be used to accelerate these reactions?
A: Yes, microwave-assisted synthesis can significantly reduce reaction times for both Ullmann and Buchwald-Hartwig couplings.[15][16] The rapid heating can improve yields and minimize the formation of thermal degradation byproducts. It is an excellent technique for rapid screening of reaction conditions.[15]
Experimental Protocols
The following are generalized, starting-point protocols. Researchers must optimize conditions for their specific setup and substrate purity.
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add CuI (0.1 mmol, 5 mol%), K₃PO₄ (4 mmol, 2.0 equiv.), and N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 10 mol%).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
Reagent Addition: Under a positive flow of argon, add 3-aminophenol (2.2 mmol, 1.1 equiv.), 4-bromo-1-chloro-2-methylbenzene (2.0 mmol, 1.0 equiv.), and 10 mL of anhydrous toluene.
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 1 mol% Pd), RuPhos (0.048 mmol, 2.4 mol%), and NaOtBu (2.8 mmol, 1.4 equiv.) to an oven-dried Schlenk tube with a stir bar.
Reagent Addition: Remove the tube from the glovebox. Add 1-(3-bromophenoxy)-4-chloro-3-methylbenzene (2.0 mmol, 1.0 equiv.) followed by 10 mL of anhydrous toluene.
Amine Source: This reaction often uses a surrogate for ammonia, such as benzophenone imine, followed by acidic hydrolysis. For this example, we will assume a direct amination protocol using a specialized ammonia solution or surrogate. Consult literature for the specific ammonia source best suited for your system.
Reaction: Seal the vessel and heat to 100 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
References
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Retrieved February 15, 2026, from [Link]
Royal Society of Chemistry. (2025). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Inorganic Chemistry Frontiers. Retrieved February 15, 2026, from [Link]
Books. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved February 15, 2026, from [Link]
Beilstein Journal of Organic Chemistry. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved February 15, 2026, from [Link]
National Institutes of Health. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. Retrieved February 15, 2026, from [Link]
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved February 15, 2026, from [Link]
National Institutes of Health. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. Retrieved February 15, 2026, from [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
MDPI. (2013, September 12). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved February 15, 2026, from [Link]
DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). Ullmann condensation. Retrieved February 15, 2026, from [Link]
Taylor & Francis Online. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Retrieved February 15, 2026, from [Link]
National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Retrieved February 15, 2026, from [Link]
Reddit. (2024, September 16). Ullmann coupling. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]
SynArchive. (n.d.). Ullmann Condensation. Retrieved February 15, 2026, from [Link]
MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved February 15, 2026, from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF. Retrieved February 15, 2026, from [Link]
PrepChem.com. (n.d.). Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 15, 2026, from [Link]
You are dealing with 3-(4-Chloro-3-methyl-phenoxy)-phenylamine , a lipophilic aniline derivative.[1] Based on standard synthetic routes (SNAr or Ullmann coupling), your crude mixture likely contains two distinct classes of impurities:
Acidic Impurities: Unreacted 4-Chloro-3-methylphenol (Starting Material A).[1]
Neutral Impurities: Unreacted aryl halides (e.g., 1-fluoro-3-nitrobenzene or 3-bromoaniline precursors) or biaryl byproducts.[1]
Because your target molecule contains a basic primary amine (aniline, pKa ~3.5–4.[1]2) and the primary impurity is a phenol (pKa ~9.4), we can exploit this pKa differential for a high-fidelity separation without relying solely on chromatography.
Module 1: The "Acid-Base Switch" Protocol (Recommended)[1][2]
Status: Primary Workflow
Success Rate: >95% for removal of phenolic starting materials.
This protocol utilizes the basicity of the aniline nitrogen to pull the product into the aqueous phase, leaving non-basic impurities (phenols, neutral halides) in the organic phase.
The Logic (Chemical Causality)
Step 1 (Acidification): Treating the mixture with dilute HCl protonates the aniline (-NH₂
-NH₃⁺Cl⁻), making it water-soluble.[1] The phenol and neutral halides remain uncharged and stay in the organic layer.
Step 2 (Wash): Discarding the organic layer removes the starting materials.
Step 3 (Basification): Neutralizing the aqueous layer with NaOH deprotonates the ammonium salt, regenerating the free base aniline, which precipitates or oils out for recovery.
Step-by-Step Protocol
Step
Action
Critical Observation
1. Dissolution
Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
Q1: The product "oiled out" when I added NaOH in Module 1. Is it ruined?
A: No, this is expected.
3-(4-Chloro-3-methyl-phenoxy)-phenylamine is lipophilic.[1] When regenerated as the free base in water, it cannot dissolve, so it forms an oil.
Fix: Add your organic solvent (EtOAc) immediately.[1] The oil will dissolve into the organic layer.
Q2: I used the Acid-Base switch, but I still see a trace of phenol.
Fix: Perform a "Base Wash" on your final organic layer (from Step 7 above).[1] Wash the EtOAc solution with 1M NaOH (2x). The phenol (pKa ~9.4) will deprotonate to the phenoxide and move to the water, while your aniline (neutral in base) stays in the organic.
Q3: I suspect Copper/Palladium contamination (from Ullmann/Buchwald coupling).
A: Acid-base extraction does not always remove heavy metals.[1]
Fix: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) or wash the organic layer with 10% aqueous Ethylenediamine or N-Acetylcysteine solution.[1]
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa values and purification of anilines).
Technical Support Center: Stability of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine Under Acidic Reaction Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 3-(4-chloro-3-methyl-phenoxy)-phe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 3-(4-chloro-3-methyl-phenoxy)-phenylamine when subjected to acidic reaction conditions. Understanding the stability profile of this molecule is critical for successful synthesis, formulation, and development of robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 3-(4-chloro-3-methyl-phenoxy)-phenylamine in acidic conditions?
The stability of 3-(4-chloro-3-methyl-phenoxy)-phenylamine in acidic media is contingent on the specific conditions employed, including the nature of the acid, its concentration, the reaction temperature, and the solvent system. The molecule possesses two primary sites susceptible to acid-mediated reactions: the basic aniline nitrogen and the diaryl ether linkage.
Aniline Moiety: The primary amine group is basic and will be readily protonated in acidic solutions to form an anilinium salt.[1][2] This protonation deactivates the aromatic ring towards electrophilic substitution but is generally a reversible process and does not typically lead to degradation on its own under mild conditions. However, the formation of the salt alters the compound's solubility and may influence subsequent reactivity.
Diaryl Ether Linkage: The C-O bond of the diaryl ether is generally robust. However, under forcing acidic conditions (e.g., strong acids like HBr or HI at elevated temperatures), this bond can undergo cleavage.[3] Diaryl ethers are typically more resistant to cleavage than alkyl aryl ethers.[3]
Q2: What are the primary degradation pathways I should be concerned about?
There are two principal degradation pathways to consider under acidic stress:
Acid-Catalyzed Hydrolysis of the Ether Bond: This is the most significant irreversible degradation pathway. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack. While thermodynamically challenging, this can lead to the formation of 3-aminophenol and 4-chloro-3-methylphenol.[4][5] This reaction is typically slow but can be accelerated by high temperatures and strong, nucleophilic acids.[3]
Oxidative Degradation: While not directly acid-catalyzed, the presence of oxidizing agents under acidic conditions can lead to degradation. Aromatic amines are susceptible to oxidation, which can result in the formation of colored impurities.[6][7] Forced degradation studies often employ oxidizing agents to test for this vulnerability.[6][8][9]
Q3: How do different types of acids (e.g., HCl vs. H₂SO₄ vs. Acetic Acid) affect stability?
The choice of acid is critical:
Non-Nucleophilic Acids (e.g., H₂SO₄, HClO₄, TFA): These acids will readily protonate the amine but are less likely to participate in the cleavage of the ether bond, as their conjugate bases are poor nucleophiles. Degradation would primarily be driven by hydronium ion concentration and temperature.
Nucleophilic Acids (e.g., HBr, HI): These are known reagents for ether cleavage.[3] Their use, especially at elevated temperatures, significantly increases the risk of hydrolyzing the diaryl ether linkage.
Carboxylic Acids (e.g., Acetic Acid): These are weaker acids and generally pose a lower risk of ether cleavage. However, some studies on primary aromatic amines have shown instability in acetic acid solutions, potentially due to other reactions like amide formation under certain conditions.[10]
Q4: What are the visual and analytical indicators of degradation?
Visual Indicators: The appearance of color (e.g., yellow, brown, or black) in a previously colorless or pale solution is a common sign of degradation, often pointing towards oxidation of the aniline moiety.
Analytical Indicators: Techniques like High-Performance Liquid Chromatography (HPLC) or UPLC-MS/MS are essential for monitoring stability.[11][12] Indicators of degradation include:
A decrease in the peak area of the parent compound.
The appearance of new peaks corresponding to degradation products (e.g., 3-aminophenol, 4-chloro-3-methylphenol).
Changes in retention time, which could indicate salt formation.
Troubleshooting Guides
Problem: My reaction yield is low, and I see multiple unexpected spots on my TLC/peaks in my LC-MS.
This common issue often points to compound instability under the reaction conditions. The following workflow can help diagnose the problem.
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting low yields and impurities.
Causality Behind Choices:
Acid Choice: Switching from a nucleophilic acid like HBr to a non-nucleophilic one like sulfuric acid removes the reactive nucleophile (Br⁻) that actively participates in ether cleavage, thereby isolating the effects of acidity (H⁺ concentration) alone.[3]
Temperature Control: Chemical reactions, including degradation, are temperature-dependent. Lowering the temperature reduces the kinetic energy of the system, slowing the rate of all reactions, but often disproportionately affecting degradation pathways which may have a higher activation energy.
Inert Atmosphere: The aniline functional group is electron-rich and susceptible to oxidation.[6] Running the reaction under nitrogen or argon removes atmospheric oxygen, a key driver for oxidative degradation, thus preserving the integrity of the amine.
Experimental Protocols
Protocol 1: Forced Degradation Stress Test
This protocol is designed to intentionally degrade the compound to identify potential degradants and understand its stability limits, which is a key part of pharmaceutical development.[7][8][13]
Objective: To assess the stability of 3-(4-chloro-3-methyl-phenoxy)-phenylamine in acidic, oxidative, and thermal conditions. A target degradation of 5-20% is ideal to ensure degradants are detectable without consuming all the parent compound.[9]
Materials:
3-(4-chloro-3-methyl-phenoxy)-phenylamine
Methanol (HPLC grade)
Water (HPLC grade)
1 M Hydrochloric Acid (HCl)
3% Hydrogen Peroxide (H₂O₂)
HPLC or UPLC-MS system
Procedure:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol.
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
Heat the solution at 60°C for 4 hours.
Cool to room temperature, neutralize with 1 mL of 1 M NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
Keep the solution at room temperature for 24 hours, protected from light.
Dilute with methanol to a final concentration of 0.1 mg/mL.
Thermal Degradation:
Place a solid sample of the compound in a 60°C oven for 48 hours.
Prepare a 0.1 mg/mL solution of the stressed solid in methanol.
Control Sample: Dilute 1 mL of the stock solution with 1 mL of water and treat identically to the acid hydrolysis sample (without heating or acid) to serve as a baseline.
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of the stressed samples to the control.
Data Summary Table (Illustrative)
Stress Condition
Temperature
Duration
% Degradation (Illustrative)
Key Degradants Observed
1 M HCl
60°C
4 hours
12%
3-aminophenol, 4-chloro-3-methylphenol
3% H₂O₂
25°C
24 hours
8%
N-oxide derivatives, colored oligomers
Solid State Heat
60°C
48 hours
< 2%
Minimal degradation
Protocol 2: Stability-Indicating HPLC-UV Method
A robust analytical method is crucial for accurately quantifying the parent compound and separating it from potential degradation products.[14]
Objective: To provide a starting point for a stability-indicating HPLC method.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Method Validation Principle: This method must be validated for specificity by demonstrating that the degradation products (from the forced degradation study) are well-resolved from the main compound peak, ensuring accurate quantification.[14]
Potential Degradation Pathway Diagram
Caption: Acid-catalyzed hydrolysis of the diaryl ether linkage.
References
Tan, F. F., He, X. Y., Tian, W. F., & Li, Y. (2020). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. Nature Communications, 11(1), 6126. [Link]
Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review. [Link]
Švarc-Gajić, J., et al. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry, 363, 130310. [Link]
JoVE. (2025). Basicity of Aromatic Amines. Journal of Visualized Experiments. [Link]
Zhou, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 988-994. [Link]
Sharma, M. C., & Sharma, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
Reddy, P. C., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 7(5), 246. [Link]
Asif, M. (n.d.). Aromatic Amines. YPCRC, Pharmaceutical Organic Chemistry-II Unit II. [Link]
Zhou, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au, 1(7), 988-994. [Link]
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
Chemistry Steps. (2021). Basicity of Amines. [Link]
Singh, S., et al. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 948-953. [Link]
Zhou, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. [Link]
LibreTexts Chemistry. (2024). 23.1: Properties of amines. [Link]
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
A Senior Application Scientist's Guide to the ¹H-NMR Spectral Analysis and Assignment of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine
Introduction In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Among the arsenal of analytical techniques available, N...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining molecular structure in solution. This guide provides an in-depth analysis of the proton NMR (¹H-NMR) spectrum for 3-(4-Chloro-3-methyl-phenoxy)-phenylamine, a compound featuring a diaryl ether linkage that is common in many biologically active molecules.
This document moves beyond a simple recitation of data. It is designed for researchers and drug development professionals, offering a practical, field-proven methodology for spectral prediction, assignment, and verification. We will explore the causal relationships between molecular structure and spectral appearance, grounding our analysis in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects.
Foundational Analysis: Deconstructing the Molecule
Before delving into the spectrum, a rigorous analysis of the molecule's topology is essential. The structure of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine presents two distinct, substituted aromatic rings linked by an ether oxygen. This structure dictates the number and type of proton environments we expect to observe.
Caption: Molecular structure of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine with proton labeling.
Based on the structure, we can identify nine unique proton environments:
Phenylamine Ring (Ring A): Four aromatic protons (H-2, H-4, H-5, H-6).
Phenoxy Ring (Ring B): Three aromatic protons (H-2', H-5', H-6').
Substituents: One methyl group (-CH₃) and one amine group (-NH₂).
The integration of the aromatic region should sum to seven protons, providing an immediate check on sample purity.
Experimental Protocol: Ensuring Data Integrity
The quality of NMR data is profoundly dependent on meticulous sample preparation. A flawed protocol can lead to line broadening, poor shimming, and spectral artifacts that obscure crucial information. The following self-validating protocol is recommended.
Step-by-Step Methodology:
Sample Weighing: Accurately weigh 5-25 mg of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine into a clean, dry vial.[1] Using a higher concentration is possible but may lead to viscosity-related line broadening.
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[2] Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. However, for compounds with labile protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows down proton exchange, resulting in sharper -NH signals.[3] For this guide, we will predict the spectrum in DMSO-d₆.
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube. Solid particles will disrupt the magnetic field homogeneity, causing broad, distorted lines.
Referencing: While modern spectrometers often reference the residual solvent peak, adding a small amount of an internal standard like tetramethylsilane (TMS) can be done for ultimate precision.
Data Acquisition: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H-NMR Spectrum: Analysis and Rationale
The chemical environment of each proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling).[4] The aromatic region, typically between 6.5 and 8.0 ppm, will be complex due to the multiple substitution patterns.
A. Phenylamine Ring (Ring A)
The substituents on this ring are the electron-donating -NH₂ group and the electron-donating -OAr group. Electron-donating groups shield ortho and para positions, causing upfield shifts relative to benzene (7.26 ppm).[5]
H-2: This proton is ortho to the -NH₂ group and meta to the -OAr group. The strong shielding from the amino group will dominate. It has two neighbors: H-6 (meta) and H-4 (meta). Expect a small meta-coupling to each.
Predicted δ: 6.2 - 6.4 ppm
Integration: 1H
Multiplicity: Triplet (t) or doublet of doublets (dd)
Coupling: J ≈ 2-3 Hz (meta-coupling to H-4 and H-6)[6]
H-4: This proton is para to the -NH₂ group and ortho to the -OAr group. It is also significantly shielded. It has two neighbors: H-5 (ortho) and H-2 (meta).
Predicted δ: 6.9 - 7.1 ppm
Integration: 1H
Multiplicity: Doublet of doublets (dd)
Coupling: ³J ≈ 7-10 Hz (ortho-coupling to H-5), ⁴J ≈ 2-3 Hz (meta-coupling to H-2)[5]
H-5: This proton is meta to the -NH₂ group and ortho to the -OAr group. It will be shifted downfield relative to the ortho/para positions but still upfield of benzene. It is coupled to H-4 (ortho) and H-6 (ortho).
Predicted δ: 6.7 - 6.9 ppm
Integration: 1H
Multiplicity: Triplet (t)
Coupling: ³J ≈ 7-10 Hz (ortho-coupling to H-4 and H-6)
H-6: This proton is ortho to the -NH₂ group and meta to the -OAr group. Similar to H-2, it will be strongly shielded. It is coupled to H-5 (ortho) and H-2 (meta).
Predicted δ: 6.5 - 6.7 ppm
Integration: 1H
Multiplicity: Doublet of doublets (dd)
Coupling: ³J ≈ 7-10 Hz (ortho-coupling to H-5), ⁴J ≈ 2-3 Hz (meta-coupling to H-2)
B. Phenoxy Ring (Ring B)
This ring is substituted with an electron-withdrawing -Cl group, a weakly electron-donating -CH₃ group, and the electron-donating -OAr linkage. The interplay of these effects determines the final chemical shifts.
H-2': This proton is ortho to the ether linkage and meta to the -CH₃ group. The ether oxygen will cause a downfield shift. It has one neighbor, H-6' (meta).
H-5': This proton is ortho to the -Cl group and meta to the ether linkage. The deshielding effect of the chlorine atom will be significant. It has one neighbor, H-6' (ortho).
Predicted δ: 7.3 - 7.5 ppm
Integration: 1H
Multiplicity: Doublet (d)
Coupling: ³J ≈ 7-10 Hz (ortho-coupling to H-6')
H-6': This proton is situated between all three substituents. It is ortho to the ether linkage and the methyl group, and meta to the chlorine. It has two neighbors: H-5' (ortho) and H-2' (meta).
Predicted δ: 6.8 - 7.0 ppm
Integration: 1H
Multiplicity: Doublet of doublets (dd)
Coupling: ³J ≈ 7-10 Hz (ortho-coupling to H-5'), ⁴J ≈ 2-3 Hz (meta-coupling to H-2')
C. Substituent Protons
-CH₃: Protons on a methyl group attached to an aromatic ring typically appear in the 2.0-2.5 ppm range.
Predicted δ: 2.2 - 2.4 ppm
Integration: 3H
Multiplicity: Singlet (s)
-NH₂: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[7] The signal is often broad due to quadrupolar relaxation and exchange. In DMSO-d₆, it is expected to be sharper than in CDCl₃.
Predicted δ: 4.5 - 5.5 ppm
Integration: 2H
Multiplicity: Singlet (s), often broad
Data Summary and Spectral Assignment
To consolidate our predictions, the data is summarized in the table below. This table serves as a direct comparison guide for an experimentally obtained spectrum.
Assignment
Predicted δ (ppm) in DMSO-d₆
Integration
Multiplicity
Predicted Coupling Constants (Hz)
-NH₂
4.5 - 5.5
2H
broad s
N/A
-CH₃
2.2 - 2.4
3H
s
N/A
H-2
6.2 - 6.4
1H
t or dd
⁴J ≈ 2-3
H-6
6.5 - 6.7
1H
dd
³J ≈ 7-10, ⁴J ≈ 2-3
H-5
6.7 - 6.9
1H
t
³J ≈ 7-10
H-6'
6.8 - 7.0
1H
dd
³J ≈ 7-10, ⁴J ≈ 2-3
H-4
6.9 - 7.1
1H
dd
³J ≈ 7-10, ⁴J ≈ 2-3
H-2'
7.0 - 7.2
1H
d
⁴J ≈ 2-3
H-5'
7.3 - 7.5
1H
d
³J ≈ 7-10
Comparative Analysis & Structural Confirmation
While ¹H-NMR provides a wealth of information, complex molecules benefit from orthogonal verification methods. The following workflow illustrates a comprehensive approach to structure confirmation.
Caption: Workflow for comprehensive NMR-based structure elucidation.
COSY (Correlation Spectroscopy): This 2D experiment would show cross-peaks between J-coupled protons. We would expect to see correlations between H-4/H-5, H-5/H-6 on Ring A, and H-5'/H-6' on Ring B, confirming their connectivity.[8]
HSQC/HMBC (Heteronuclear Correlation): These experiments correlate protons with carbons. HSQC links protons to their directly attached carbons, while HMBC shows correlations over 2-3 bonds.[9] This would definitively link the aromatic protons to their respective rings and confirm the position of the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not coupled through bonds.[10] A key NOE correlation would be expected between H-2' of the phenoxy ring and H-4 of the phenylamine ring, confirming the conformation around the ether linkage.
Conclusion
The ¹H-NMR spectrum of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine is complex but entirely interpretable through a systematic application of fundamental NMR principles. By carefully analyzing substituent effects on chemical shifts and recognizing characteristic ortho, meta, and para coupling patterns, a full spectral assignment can be confidently proposed. This guide provides a robust framework for such an analysis, from optimal sample preparation to the use of advanced 2D NMR techniques for verification. This methodical approach ensures the highest level of scientific integrity, providing the unambiguous structural data essential for advancing research and development.
References
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved February 15, 2026, from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 15, 2026, from [Link]
University of Alberta. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved February 15, 2026, from [Link]
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Department of Chemistry. Retrieved February 15, 2026, from [Link]
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved February 15, 2026, from [Link]
University of Calgary. (n.d.). Ch 13 - Aromatic H. Department of Chemistry. Retrieved February 15, 2026, from [Link]
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved February 15, 2026, from [Link]
Reusch, W. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Michigan State University Department of Chemistry. Retrieved February 15, 2026, from [Link]
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 15, 2026, from [Link]
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved February 15, 2026, from [Link]
Chem Wisp. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube. [Link]
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved February 15, 2026, from [Link]
University of California, Santa Barbara. (2023, August 29). Small molecule NMR sample preparation. Retrieved February 15, 2026, from [Link]
Reich, H. J. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved February 15, 2026, from [Link]
Chemistry Stack Exchange. (2014, November 2). Why is proton coupling through bonds and how does this affect identical protons? Retrieved February 15, 2026, from [Link]
Foroozandeh, M., et al. (2014). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Communications, 50(81), 12136-12139. [Link]
Reddit. (2017, November 4). NMR coupling, through bond or spatial? Retrieved February 15, 2026, from [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2228. [Link]
Gökçe, A. G., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5275–5285. [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
ResearchGate. (2020, August 28). Reference-free NOE NMR analysis. Retrieved February 15, 2026, from [Link]
A Comparative Guide to the Comprehensive Validation of a 3-(4-Chloro-3-methyl-phenoxy)-phenylamine Reference Standard
Introduction: The Imperative of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and quality control, the reference standard serves as the cornerstone of analytical testing, the benc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the reference standard serves as the cornerstone of analytical testing, the benchmark against which all measurements are made. An insufficiently characterized reference standard can delay or even prevent regulatory approval of a drug product.[1] For a molecule such as 3-(4-Chloro-3-methyl-phenoxy)-phenylamine, which may function as a key starting material, an intermediate, or a potential impurity in the synthesis of an Active Pharmaceutical Ingredient (API), establishing a robustly validated reference standard is not merely a procedural step but a fundamental requirement for ensuring data integrity and regulatory compliance.[2][3]
This guide provides a comprehensive framework for the validation and comparison of analytical methodologies used to qualify a secondary reference standard of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine. We will move beyond a simple listing of procedures to explain the scientific rationale behind the selection of orthogonal analytical techniques, thereby creating a self-validating system of checks and balances. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable and defensible data.[2][4][5]
Analyte Overview: Physicochemical Properties
Before embarking on any validation study, a thorough understanding of the analyte's fundamental properties is essential. This knowledge informs the selection of appropriate analytical techniques, solvents, and column chemistries.
Table 1: Physicochemical Properties of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine
The qualification of a secondary reference standard is fundamentally a process of demonstrating its equivalency to a primary reference standard.[2][4] A primary standard is a substance shown through an extensive set of analytical tests to be authentic material of high purity.[8] The qualification process involves a battery of orthogonal (complementary) analytical tests to confirm the secondary standard's identity, purity, and potency.
Caption: Overall workflow for qualifying a secondary reference standard.
A Comparative Analysis of Core Validation Techniques
A multi-faceted analytical approach is non-negotiable for robust characterization. Relying on a single technique can lead to overlooked impurities or an incorrect assessment of purity. Here, we compare orthogonal methods for each critical aspect of validation.
Pillar 1: Identity Confirmation
The first step is to unequivocally confirm that the chemical structure of the secondary standard candidate is indeed 3-(4-Chloro-3-methyl-phenoxy)-phenylamine.
Nuclear Magnetic Resonance (¹H & ¹³C NMR):
Principle: NMR provides the most definitive structural information, acting as a molecular "fingerprint." It elucidates the connectivity of atoms by probing the magnetic properties of atomic nuclei.
Expertise: ¹H NMR will confirm the number of protons and their chemical environments (aromatic vs. methyl), while ¹³C NMR confirms the carbon skeleton. The combination provides unambiguous structural confirmation. This is considered a primary method for identity.[3]
Mass Spectrometry (MS):
Principle: MS measures the mass-to-charge ratio of ions, providing the molecular weight of the compound. High-resolution MS (HRMS) can determine the elemental composition with high accuracy.
Comparison: While NMR confirms the structure, MS confirms the mass. An HRMS result that matches the theoretical mass of C₁₃H₁₂ClNO provides strong, complementary evidence of identity.
Fourier-Transform Infrared (FTIR) Spectroscopy:
Principle: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.
Comparison: FTIR is less specific for overall structure than NMR but is excellent for rapidly confirming the presence of key functional groups, such as N-H stretches (amine) and C-O-C stretches (ether linkage). It serves as a quick and valuable identity check.[9]
Pillar 2: Purity Assessment and Impurity Profiling
Purity is not simply the absence of other components; it is a comprehensive understanding of what those other components are. Regulatory guidelines require the identification and quantification of impurities.[5][8]
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD):
Principle: HPLC is the workhorse of purity analysis for non-volatile organic molecules.[1] It separates the main compound from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. The DAD provides spectral information, helping to distinguish between different impurities.
Expertise: A gradient elution method is typically developed to ensure that both early- and late-eluting impurities are detected. A "forced degradation" study, where the standard is exposed to stress conditions (acid, base, oxidation, heat, light), is crucial to demonstrate that the HPLC method is "stability-indicating"—meaning it can separate the parent compound from its degradation products.[10]
Gas Chromatography (GC) with a Flame Ionization Detector (FID):
Principle: GC is the preferred method for analyzing volatile and semi-volatile impurities, particularly residual solvents from the synthesis process.[1]
Comparison: HPLC and GC are orthogonal and complementary. HPLC is ideal for process-related impurities (e.g., starting materials, by-products) and degradants, while GC is essential for residual solvents. A complete purity profile requires both analyses.
Pillar 3: Assay (Potency) Determination
The assay determines the exact content or concentration of the pure substance within the reference standard material.
HPLC-UV (Relative Method):
Principle: This is the most common approach. The assay is determined by comparing the peak area response of the secondary standard solution to that of a primary standard solution of known potency under identical chromatographic conditions.[4]
Expertise: The validity of this method is entirely dependent on the accuracy of the primary standard's assigned value. It establishes traceability. Precision is assessed through replicate injections and preparations.[11]
Quantitative NMR (qNMR) (Absolute Method):
Principle: qNMR is a primary (or absolute) method of quantification. It determines the concentration of the analyte by comparing the integral of one of its specific proton signals to the integral of a certified reference material (an internal calibrant) of known purity and concentration, which is weighed into the same solution.
Comparison: HPLC provides a relative potency traceable to a primary standard, whereas qNMR provides an absolute potency traceable to a universal standard (like NIST SRM). Using both methods provides an exceptional level of confidence. If the assay values from HPLC (vs. primary) and qNMR are in close agreement, it cross-validates both the new secondary standard and the primary standard's assigned value.
Detailed Experimental Protocols
The following protocols are illustrative and should be fully validated according to ICH Q2(R2) guidelines before implementation.[9]
Protocol 1: HPLC-UV Method for Purity and Assay
Objective: To separate and quantify related substances and determine the assay of the 3-(4-Chloro-3-methyl-phenoxy)-phenylamine reference standard.
Chromatographic System:
System: UPLC/HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column: C18 reverse-phase column, 100 mm x 2.1 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: A C18 column provides good retention for moderately non-polar compounds like the analyte. Formic acid is used as a mobile phase modifier to ensure good peak shape for the amine functional group.
Gradient Elution Program:
Flow Rate: 0.4 mL/min.
Column Temp: 40 °C.
Gradient:
0-1 min: 30% B
1-8 min: 30% to 95% B
8-10 min: 95% B
10-10.1 min: 95% to 30% B
10.1-12 min: 30% B (re-equilibration)
Rationale: A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the column is clean for the next injection.
Detection:
Wavelength: Monitor at 254 nm. Collect full spectra (200-400 nm) to assess peak purity.
Sample Preparation:
Diluent: 50:50 Acetonitrile:Water.
Purity Sample: Accurately weigh ~25 mg of the standard into a 50 mL volumetric flask and dissolve with diluent (Concentration: ~0.5 mg/mL).
Assay Sample (Secondary Standard): Accurately weigh ~10 mg of the secondary standard into a 100 mL volumetric flask and dissolve with diluent (Concentration: ~0.1 mg/mL).
Assay Sample (Primary Standard): Prepare the primary standard at the exact same target concentration as the secondary standard.
System Suitability:
Inject the Assay Sample (0.1 mg/mL) six times. The Relative Standard Deviation (RSD) for peak area and retention time must be ≤ 1.5%.[12]
Calculations:
Purity: Use area percent normalization, assuming all impurities have the same response factor. Report any impurity >0.05%.
Assay: Calculate using the formula:
Assay_SRS = (Area_SRS / Area_PRS) * (Conc_PRS / Conc_SRS) * Assay_PRS
Caption: Workflow for the HPLC-UV analytical method.
Data Synthesis and Acceptance Criteria
All data must be compiled and compared against pre-defined acceptance criteria. The table below presents a hypothetical but realistic set of results for a successful reference standard qualification.
Table 2: Summary of Comparative Analytical Data
Parameter
Method
Result
Acceptance Criteria
Identity
¹H & ¹³C NMR
Structure confirmed
Spectrum corresponds to the proposed structure
HRMS
m/z = 234.0681 [M+H]⁺
Mass within 5 ppm of theoretical (234.0680)
FTIR
Conforms
Spectrum shows characteristic N-H, C-O-C bands
Purity (Related Substances)
HPLC-UV (Area %)
99.85%
≥ 99.5%
Individual Impurity
Largest: 0.08%
No single impurity > 0.1%
Purity (Residual Solvents)
GC-FID
Acetone: 150 ppm
Meets ICH <5000> limits
Toluene: < 50 ppm
Meets ICH <890> limits
Assay (Potency)
HPLC-UV (vs. Primary)
99.8% w/w
98.0% - 102.0%
qNMR (Absolute)
99.9% w/w
Report value
Water Content
Karl Fischer Titration
0.12%
≤ 0.5%
Thermal Properties
DSC
Single sharp melt at 155 °C
Evidence of a single crystalline form
Conclusion
The validation of a reference standard for 3-(4-Chloro-3-methyl-phenoxy)-phenylamine is a rigorous, multi-step process that demands a deep understanding of analytical chemistry and regulatory expectations. This guide has demonstrated that a robust qualification is not achieved by a single technique but by the strategic application of multiple, orthogonal methods.
By comparing a relative method like HPLC-UV for assay against an absolute method like qNMR, and complementing chromatographic purity with spectroscopic identity and thermal analysis, we build a comprehensive and scientifically sound data package. This orthogonal approach ensures that the reference standard is not only fit for its intended purpose but also guarantees the accuracy and reliability of all future analytical data that depend upon it, ultimately safeguarding product quality and patient safety.
References
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
FDA. (n.d.). FDA NGS Guidance Documents Use of Reference Standard document for Analytical Validation.
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance ICH Q2 Q6B Q7A Guidelines [Video]. YouTube.
A Researcher's Guide to the Safe Handling of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 3-(4-Chloro-3-methyl-phenoxy)-phenylamine. The information herein is synthe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 3-(4-Chloro-3-methyl-phenoxy)-phenylamine. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 3-(4-Chloro-3-methyl-phenoxy)-phenylamine is a compound with a significant hazard profile that demands stringent safety measures. According to its Safety Data Sheet (SDS), this compound is classified with multiple hazards.
Key Hazards:
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
Skin Sensitization: May cause an allergic skin reaction.
Carcinogenicity: May cause cancer.
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
These classifications necessitate a comprehensive approach to personal protective equipment (PPE), handling procedures, and waste disposal to mitigate exposure risks.
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, engineering controls should be implemented to minimize exposure. For a compound that is toxic by inhalation and a potential carcinogen, working in a well-ventilated area is crucial.
Chemical Fume Hood: All weighing, handling, and experimental procedures involving 3-(4-Chloro-3-methyl-phenoxy)-phenylamine in solid or solution form must be conducted inside a certified chemical fume hood.[1][2] This is the primary engineering control to prevent inhalation of dust or aerosols.
Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations low.[1]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A multi-layered PPE approach is essential to prevent skin and eye contact, and inhalation. The selection of PPE should be based on the specific tasks being performed.
Primary Protective Gear (To be worn at all times when handling the compound)
PPE Component
Specification
Rationale
Gloves
Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3][4]
To prevent skin contact, as the compound is toxic upon dermal absorption and can cause skin sensitization. Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[2]
Eye Protection
Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[2]
To protect the eyes from dust particles or splashes of solutions containing the compound.
Lab Coat
A lab coat, preferably a Nomex® or similar flame-resistant material, fully buttoned.[2]
To protect the skin and personal clothing from contamination.
Double gloving, N95 or higher-rated respirator, face shield.
Increased risk of inhaling fine particles. A respirator is necessary if engineering controls cannot guarantee exposure is below permissible limits.[2] A face shield provides an additional layer of protection for the face.
Dissolving and Solution Handling
Chemical splash goggles and a face shield.
Higher risk of splashes when handling liquids.[2][5]
Large-Scale Reactions (>5g)
Chemical-resistant apron over a lab coat, double gloving.
Increased risk of significant spills and splashes. An apron provides an extra layer of chemical resistance.[5]
A systematic approach to handling 3-(4-Chloro-3-methyl-phenoxy)-phenylamine is critical to maintaining a safe laboratory environment.
Preparation and Weighing
Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood to contain any potential contamination.
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE are readily available.
Don PPE: Put on all required PPE as outlined in the table above before handling the primary container.
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood. Minimize the creation of dust.[1]
Transfer: Gently transfer the weighed solid into the reaction vessel or container.
In-Experiment Handling
Maintain Containment: Keep all containers with the compound tightly closed when not in use and within the fume hood.[1]
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[6]
Post-Experiment Decontamination
Clean Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound. This can be done by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by a detergent wash. Collect all rinsate as hazardous waste.[7]
Clean Work Area: Wipe down the designated work area in the fume hood with a suitable solvent and then a detergent solution.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after handling.[1]
Disposal Plan: Managing Hazardous Waste
Due to its high aquatic toxicity and potential carcinogenicity, all waste contaminated with 3-(4-Chloro-3-methyl-phenoxy)-phenylamine must be treated as hazardous waste.
Waste Segregation
Solid Waste: Collect all contaminated solid waste, including used gloves, weigh boats, and paper towels, in a designated, labeled, and sealed hazardous waste container.
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a puncture-proof sharps container labeled as hazardous waste.
Labeling and Storage
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(4-Chloro-3-methyl-phenoxy)-phenylamine".[8]
Storage: Store hazardous waste containers in a designated satellite accumulation area that is under the control of the laboratory personnel. Ensure containers are kept closed at all times except when adding waste.[8]
Final Disposal
Licensed Disposal Company: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][9]
Visualizing the Safety Workflow
To aid in understanding the critical decision-making process for handling this compound, the following workflow diagram is provided.
Caption: A flowchart outlining the key steps from preparation to disposal for the safe handling of 3-(4-Chloro-3-methyl-phenoxy)-phenylamine.